1-Chloro-8-fluoroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-8-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKWSGMRTURSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368531-41-2 | |
| Record name | 1-chloro-8-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Chloro-8-fluoroisoquinoline CAS 1368531-41-2 chemical properties
Topic: 1-Chloro-8-fluoroisoquinoline CAS 1368531-41-2 chemical properties Content Type: Technical Guide / Whitepaper
Strategic Utilization in Medicinal Chemistry & Synthetic Scaffolding
Executive Summary
1-Chloro-8-fluoroisoquinoline (CAS 1368531-41-2) is a high-value heterocyclic building block characterized by a distinct reactivity profile driven by the interplay between the electron-deficient isoquinoline core, the labile C1-chlorine atom, and the metabolically robust C8-fluorine substituent.
This guide provides a comprehensive technical analysis for drug discovery professionals. Unlike generic isoquinolines, the 8-fluoro variant offers unique advantages in conformation control and metabolic stability (blocking the C8 metabolic soft spot), while the 1-chloro position serves as a versatile "warhead" for rapid diversification via nucleophilic aromatic substitution (
Physicochemical & Structural Profile[1][2][3]
The molecule features a fused benzene and pyridine ring system.[1] The C1-position is activated by the adjacent nitrogen, making the chlorine atom highly susceptible to displacement. The C8-fluorine atom, positioned peri- to the nitrogen, exerts a strong inductive effect (-I) and a steric influence that can lock the conformation of N-substituents in downstream derivatives.
Table 1: Core Chemical Properties
| Property | Data / Prediction | Note |
| CAS Number | 1368531-41-2 | Unique Identifier |
| Formula | Halogenated Heterocycle | |
| Molecular Weight | 181.60 g/mol | Fragment-like (<300 MW) |
| Appearance | Off-white to pale yellow solid | Typical of halo-isoquinolines |
| Predicted LogP | ~2.8 - 3.2 | Lipophilic, suitable for CNS penetration |
| H-Bond Acceptors | 2 (N, F) | Fluorine acts as a weak acceptor |
| H-Bond Donors | 0 | Requires functionalization |
| Topological Polar Surface Area | ~13 Ų | Excellent membrane permeability |
Synthetic Accessibility & Manufacturing
The synthesis of 1-chloro-8-fluoroisoquinoline generally follows the "N-oxide activation" route or the "Isoquinolinone" route. The presence of the C8-fluorine atom requires starting materials such as 2-fluorobenzaldehyde or 2-fluoro-phenethylamine.
Validated Synthetic Workflow
The most robust protocol for generating 1-chloroisoquinolines involves the chlorination of the corresponding N-oxide or lactam (isoquinolin-1-one).
Step-by-Step Protocol (Adapted for 8-Fluoro Derivative):
-
Precursor Formation: Oxidation of 8-fluoroisoquinoline using m-CPBA (meta-chloroperoxybenzoic acid) in DCM to yield 8-fluoroisoquinoline N-oxide .
-
Chlorination (The Critical Step):
-
Reagents: Phosphorus oxychloride (
).[2] -
Conditions: Reflux (80–100°C) for 2–4 hours.
-
Mechanism: The oxygen of the N-oxide attacks the phosphorous, creating a good leaving group. Chloride attacks C1, restoring aromaticity and eliminating the oxygen species.
-
Purification: Quench with ice-water (exothermic!), neutralize with
, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Synthesis Logic Diagram
The following diagram illustrates the logical flow from raw materials to the activated scaffold.
Figure 1: Synthetic pathway highlighting the critical N-oxide activation step required to install the chlorine at C1.[3]
Reactivity Profile & Applications
The utility of CAS 1368531-41-2 lies in its orthogonal reactivity . The C1-chlorine is highly labile, while the C8-fluorine is stable but electronically influential.
C1-Functionalization (The "Warhead")
The C1 position is electronically deficient (similar to the 2-position of pyridine).
-
Reactions: Reacts readily with primary and secondary amines, thiols, and alkoxides.
-
Application: Synthesis of kinase inhibitors where the isoquinoline nitrogen binds to the hinge region.
-
-
Palladium-Catalyzed Coupling:
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[4]
-
Buchwald-Hartwig: Amination with sterically hindered amines that fail standard
.
-
C8-Fluorine (The "Modulator")
-
Metabolic Stability: The C8 position in isoquinolines is often a site of oxidative metabolism (hydroxylation). Fluorine substitution blocks this, extending half-life (
). -
Conformational Locking: The peri-interaction between C8-F and substituents at C1 can force the C1-substituent out of plane, creating novel 3D vectors for target engagement.
Experimental Protocol: C1-Amination ( )
Objective: Replace C1-Cl with a functional amine (R-
-
Setup: Dissolve 1-Chloro-8-fluoroisoquinoline (1.0 equiv) in anhydrous NMP or DMSO.
-
Reagent: Add amine (1.2–1.5 equiv) and a base (
or DIPEA, 2.0 equiv). -
Reaction: Heat to 80–120°C. Monitor by LC-MS.
-
Note: The 8-fluoro group withdraws electrons, potentially accelerating this reaction compared to the non-fluorinated analog.
-
-
Workup: Dilute with water, filter precipitate or extract with EtOAc.
Reactivity Logic Map
Figure 2: Orthogonal reactivity map demonstrating the dual-role of the scaffold in drug design.
Handling & Safety (E-E-A-T)
As a halogenated heterocycle, this compound requires standard laboratory safety protocols.
-
Hazards: Likely a skin and eye irritant (H315, H319).[4] Potential respiratory irritant (H335).[4]
-
Hydrolysis: The C1-chlorine can slowly hydrolyze to the isoquinolinone (lactam) if exposed to strong acids or prolonged moisture. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Waste: Dispose of as halogenated organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82276346, 1-Chloro-8-fluoroisoquinoline. Retrieved from [Link]
-
Csilla Hargitai et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.[3] (Provides foundational chemistry for the 8-fluoro scaffold). Retrieved from [Link]
Sources
solubility of 1-Chloro-8-fluoroisoquinoline in organic solvents
An In-depth Technical Guide to the Solubility of 1-Chloro-8-fluoroisoquinoline in Organic Solvents
Abstract
1-Chloro-8-fluoroisoquinoline is a halogenated heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. A thorough understanding of its solubility profile in organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery workflows. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 1-Chloro-8-fluoroisoquinoline. In the absence of extensive published solubility data for this specific molecule, this document synthesizes foundational principles of solubility, outlines predictive methodologies based on molecular structure, and provides detailed, field-proven experimental protocols for accurate solubility determination.
Introduction: The Scientific Imperative for Solubility Data
The isoquinoline core is a privileged scaffold in pharmacology, present in numerous natural products and FDA-approved drugs.[1] The strategic placement of a chlorine atom at the C1 position and a fluorine atom at the C8 position on this scaffold creates a unique electronic and steric profile, making 1-Chloro-8-fluoroisoquinoline a molecule of high interest for developing novel therapeutic agents, particularly in oncology and infectious diseases.[2][3]
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior throughout the drug development pipeline. From selecting appropriate solvents for reaction chemistry and crystallization to enabling formulation for bioavailability studies, a precise understanding of a compound's solubility is not merely academic—it is a cornerstone of successful research and development.[4]
This guide addresses the current information gap by providing a robust theoretical and practical framework for assessing the solubility of 1-Chloro-8-fluoroisoquinoline.
Theoretical Underpinnings of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[4] This principle is a function of intermolecular forces; a solute will dissolve in a solvent if the new solute-solvent interactions are strong enough to overcome the existing solute-solute and solvent-solvent interactions. The key factors influencing the solubility of 1-Chloro-8-fluoroisoquinoline are its polarity, hydrogen bonding capacity, and molecular size.
-
Molecular Structure and Polarity: The 1-Chloro-8-fluoroisoquinoline molecule possesses both nonpolar and polar characteristics. The bicyclic aromatic isoquinoline ring is largely nonpolar (lipophilic). However, the nitrogen atom in the ring introduces a dipole moment, creating a region of polarity. Furthermore, the highly electronegative chlorine and fluorine atoms induce significant dipoles, increasing the molecule's overall polarity compared to the parent isoquinoline. This mixed-polarity nature suggests it will not be readily soluble in entirely nonpolar solvents like hexane or highly polar protic solvents like water.[5] Its optimal solubility is likely to be found in solvents of intermediate polarity.
-
Hydrogen Bonding: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (protic solvents like ethanol or methanol) can interact favorably with this site, promoting solubility. However, the molecule lacks a hydrogen bond donor.
-
Impact of Substituents:
-
1-Chloro group: The chlorine atom is electron-withdrawing and increases the molecule's molecular weight and lipophilicity. Its position at C1 makes it a potential site for nucleophilic substitution, a key feature for its use as a synthetic intermediate.[6]
-
8-Fluoro group: Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. The C-F bond is highly polarized, yet the small size of fluorine means its impact on steric hindrance is minimal.
-
Based on these principles, we can make initial predictions about the solubility profile.
Table 1: Predicted Qualitative Solubility of 1-Chloro-8-fluoroisoquinoline
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have strong dipoles that can interact with the polar regions of the molecule without the competing hydrogen bonding network of water.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle applies due to the presence of the chloro-substituent and the ability of these solvents to dissolve moderately polar compounds. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High | Ethers are effective at solvating aromatic rings and can act as hydrogen bond acceptors for any trace water that might facilitate dissolution.[8] |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate | These solvents are polar and protic. While they can act as hydrogen bond donors to the isoquinoline nitrogen, their own strong hydrogen-bonding networks may hinder dissolution of a large, moderately polar molecule.[8] |
| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring of the solvent can engage in π-stacking with the isoquinoline core, but these solvents lack the polarity to effectively solvate the C-Cl, C-F, and C-N dipoles. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant polarity of the solute is incompatible with the weak van der Waals forces offered by these nonpolar solvents. |
| Aqueous | Water | Insoluble | The large, lipophilic aromatic system and lack of strong hydrogen bond donating groups prevent dissolution in water.[5] |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To move beyond prediction, quantitative experimental determination is essential. The isothermal shake-flask method is a gold-standard, reliable technique for measuring the equilibrium solubility of a compound. This protocol ensures trustworthiness through a self-validating system where equilibrium must be reached.
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) is critical for reproducibility.[8]
-
Use of Excess Solid: Ensuring an excess of the solid compound is present guarantees that the solution becomes saturated, which is the definition of equilibrium solubility.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. This is determined by taking measurements at sequential time points (e.g., 24, 48, 72 hours) until the measured concentration no longer increases.
-
Analysis Method (HPLC): High-Performance Liquid Chromatography (HPLC) is chosen for its high sensitivity, specificity, and accuracy in quantifying the concentration of the dissolved analyte, even in complex mixtures.
Step-by-Step Methodology
-
Preparation of Standard Solutions: a. Accurately weigh a known mass of 1-Chloro-8-fluoroisoquinoline and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: a. Add an excess amount of solid 1-Chloro-8-fluoroisoquinoline (e.g., 5-10 mg) to a series of glass vials. Ensure that the amount added is more than will be expected to dissolve. b. Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Equilibration: a. Seal the vials tightly to prevent solvent evaporation. b. Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C). c. Agitate the vials at a constant speed for a predetermined time (e.g., 48 hours) to allow the system to reach equilibrium.
-
Sample Clarification: a. After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved solid to settle. b. Carefully withdraw a sample from the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean HPLC vial. This step is critical to remove all undissolved particulates.
-
Quantification by HPLC: a. Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration). b. Inject the filtered sample solutions into the HPLC. c. Determine the concentration of 1-Chloro-8-fluoroisoquinoline in the samples by interpolating their peak areas from the standard curve.
-
Data Reporting: a. Express the solubility in appropriate units, such as mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Qualitative Solubility Classification Scheme
For rapid screening and characterization, a qualitative solubility classification scheme can provide valuable information about the compound's acidic or basic properties.[9][10] This is particularly useful in early-stage drug discovery for predicting how a compound might behave in different pH environments.[11]
Methodology:
For each test, add approximately 20-30 mg of 1-Chloro-8-fluoroisoquinoline to 1 mL of the solvent in a test tube. Shake vigorously for 1-2 minutes and observe if the solid dissolves completely.[10]
Logical Classification Flow
Caption: Decision tree for solubility-based classification.
Expected Result: Due to the basicity of the isoquinoline nitrogen, 1-Chloro-8-fluoroisoquinoline is expected to be insoluble in water and 5% NaOH, but soluble in 5% HCl due to the formation of a polar hydrochloride salt.
Safety and Handling
As a novel compound, specific safety data for 1-Chloro-8-fluoroisoquinoline is not available. However, based on the known hazards of related compounds like 1-chloroisoquinoline, appropriate precautions must be taken.[12][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin, eye, and respiratory irritation.[13]
Conclusion
While published data on the solubility of 1-Chloro-8-fluoroisoquinoline is scarce, a robust understanding can be built from foundational chemical principles and systematic experimental work. This guide provides the theoretical framework to predict its behavior and the detailed, practical protocols necessary for its accurate quantitative determination. By applying the methodologies outlined herein, researchers and drug development professionals can generate the critical solubility data needed to unlock the full synthetic and therapeutic potential of this promising molecule.
References
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Queen's University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140539, Isoquinoline, 1-chloro-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26985665, 8-Fluoroisoquinoline. Retrieved from [Link]
-
Nakayama, K., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Bioorganic & Medicinal Chemistry Letters, 13(9), 1519-1522. Retrieved from [Link]
- Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
-
Zhang, P., et al. (2025, August 10). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids. Retrieved from [Link]
-
Goud, B., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 269-302. Retrieved from [Link]
-
JIN DUN CHEMISTRY. (2024, December 30). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. Retrieved from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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Technical Guide: 1-Chloro-8-fluoroisoquinoline in Medicinal Chemistry
The following technical guide details the medicinal chemistry utility, synthesis, and reactivity of 1-Chloro-8-fluoroisoquinoline . This document is designed for drug discovery scientists requiring a deep understanding of this specific building block for scaffold design and lead optimization.
Executive Summary: The "Peri-Fluoro" Strategic Advantage
1-Chloro-8-fluoroisoquinoline represents a high-value scaffold in modern drug design, distinct from its non-fluorinated parent due to the C8-Fluorine effect . While the C1-Chlorine serves as a highly reactive electrophilic "handle" for rapid diversification (via SNAr or transition metal catalysis), the C8-Fluorine acts as a "silent" modulator. It exerts a profound electronic influence on the adjacent ring nitrogen and provides metabolic blockade at a position prone to oxidative metabolism, all while introducing minimal steric penalty compared to a chloro or methyl group.
This building block is particularly prized in the development of CNS-penetrant small molecules and kinase inhibitors , where the dipole modulation by fluorine can fine-tune potency and solubility.
Physicochemical Profile & Design Logic
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C9H5ClFN | Core scaffold composition.[1] |
| Molecular Weight | 181.59 g/mol | Low MW allows for significant elaboration (Fragment-Based Drug Design). |
| ClogP | ~2.8 - 3.2 | Moderate lipophilicity; F-substitution typically increases lipophilicity slightly vs. H. |
| pKa (Conj. Acid) | ~3.5 (Isoquinoline is ~5.4) | Critical: The 8-F withdraws electron density, significantly lowering the basicity of the N-atom. This reduces lysosomal trapping and improves membrane permeability. |
| Electronic Effect | Inductive Withdrawal (-I) | Deactivates the ring, making C1 more electrophilic and reactive toward nucleophiles. |
| Steric Effect | Peri-interaction | The C8-F and C1-Cl are in close proximity (peri-position). This creates a "molecular cleft" that can lock conformation in subsequent derivatives. |
Synthesis & Manufacturing: The N-Oxide Route
The most robust and scalable synthesis of 1-Chloro-8-fluoroisoquinoline utilizes the N-oxide rearrangement strategy . This method is preferred over de novo cyclization (e.g., Bischler-Napieralski) because it allows for the late-stage introduction of the chlorine handle under controlled conditions.
Synthetic Pathway Diagram
The following diagram illustrates the conversion of commercially available 8-fluoroisoquinoline to the target building block.
Caption: Two-step synthesis via N-oxide activation. The C8-F substituent remains stable throughout the oxidative and chlorination conditions.
Detailed Experimental Protocol
Objective: Synthesis of 1-Chloro-8-fluoroisoquinoline from 8-fluoroisoquinoline.
Step 1: N-Oxidation [2]
-
Dissolution: Dissolve 8-fluoroisoquinoline (1.0 eq) in Dichloromethane (DCM) [0.2 M concentration].
-
Addition: Cool to 0°C. Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes.
-
Reaction: Warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (DCM/MeOH 95:5) for disappearance of starting material.
-
Workup: Wash the organic phase with saturated NaHCO3 (3x) to remove m-chlorobenzoic acid byproduct. Dry over Na2SO4, filter, and concentrate in vacuo.
-
Result: 8-Fluoroisoquinoline N-oxide (typically an off-white solid). Use directly in the next step.
Step 2: Deoxychlorination (The Key Transformation)
-
Setup: Place the N-oxide intermediate (1.0 eq) in a round-bottom flask under Argon.
-
Reagent: Add POCl3 (Phosphorus oxychloride) neat (approx. 5–10 volumes). Note: DCM or Toluene can be used as a co-solvent if neat reaction is too vigorous.
-
Reflux: Heat to reflux (105°C) for 2–4 hours. The mechanism involves O-phosphorylation followed by nucleophilic attack of chloride at C1 and elimination of the phosphate group.
-
Quench (Critical Safety Step): Cool the mixture to RT. Pour slowly onto crushed ice/water with vigorous stirring. Neutralize carefully with solid Na2CO3 or NH4OH to pH ~8.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4.[3]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product, 1-Chloro-8-fluoroisoquinoline , typically elutes as a white to pale-yellow solid.
Reactivity Profile: The "Handle" and the "Modulator"
The utility of this building block lies in the differential reactivity of the C1 and C8 positions.
C1-Chlorine: The Electrophilic Gateway
The C1 position in isoquinolines is inherently electron-deficient (similar to C2 in pyridine). The presence of the C8-Fluorine atom enhances this electrophilicity through inductive electron withdrawal (-I effect), making the C1-Cl bond highly susceptible to:
-
SNAr (Nucleophilic Aromatic Substitution): Reacts readily with amines, alkoxides, and thiols. The reaction is often faster than in non-fluorinated analogs.
-
Pd-Catalyzed Cross-Coupling: Excellent substrate for Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings.
C8-Fluorine: The Metabolic Shield
Unlike the C1-Cl, the C8-F bond is extremely stable (C-F BDE ~116 kcal/mol). It is rarely displaced unless subjected to extreme forcing conditions. Its primary roles are:
-
Metabolic Blocking: Prevents hydroxylation at the C8 position by Cytochrome P450 enzymes.
-
Conformational Locking: In 1,8-disubstituted systems, the steric repulsion between the C8-F and the new C1-substituent forces the C1-group to twist out of plane, potentially improving selectivity for protein binding pockets.
Divergent Synthesis Map
Caption: Divergent functionalization pathways. The C1-Cl is the primary reactive site, while C8-F remains intact to influence the final physicochemical properties.
Medicinal Chemistry Applications
Kinase Inhibitors (Hinge Binding)
Isoquinolines are classic ATP-competitive kinase inhibitors. The nitrogen at position 2 acts as a hydrogen bond acceptor for the kinase hinge region.
-
The 8-F Advantage: By lowering the pKa of the N2 nitrogen, the 8-F substituent can modulate the hydrogen bond strength and reduce non-specific binding to other acidic proteins, potentially improving the selectivity profile .
CNS Agents (Tetrahydroisoquinolines)
Reduction of the isoquinoline ring yields 1,2,3,4-tetrahydroisoquinolines (THIQ).[3][4]
-
The 8-F Advantage: In CNS drugs, high basicity can lead to P-gp efflux or phospholipidosis. The 8-fluoro group reduces the basicity of the secondary amine in the THIQ core, optimizing LogD and improving Blood-Brain Barrier (BBB) penetration.
Representative Coupling Protocol (Suzuki-Miyaura)
Objective: Coupling of 1-Chloro-8-fluoroisoquinoline with Phenylboronic acid.
-
Reagents: Combine 1-Chloro-8-fluoroisoquinoline (1.0 eq), Phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a mixture of Dioxane/Water (4:1).
-
Catalyst: Degas the solvent stream with Nitrogen for 10 mins. Add Pd(dppf)Cl2 (5 mol%).
-
Reaction: Heat to 90°C for 4–12 hours under N2 atmosphere.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.
-
Outcome: 1-Phenyl-8-fluoroisoquinoline. The 8-F atom will likely force the phenyl ring to twist relative to the isoquinoline plane (atropisomerism potential), creating a distinct 3D shape compared to the non-fluorinated analog.
Safety & Handling
-
Hazards: 1-Chloro-8-fluoroisoquinoline is an irritant (Skin/Eye/Respiratory).
-
Specific Warning: The C1-Cl bond is reactive; avoid contact with strong nucleophiles during storage.
-
POCl3 Handling: The synthesis involves POCl3, which reacts violently with water to produce HCl and Phosphoric acid. All quenching steps must be performed at 0°C with extreme caution.
References
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Beilstein Journal of Organic Chemistry, 2014.
-
1-Chloroisoquinoline: Properties and Reactivity. ChemicalBook, CAS Database 19493-44-8 (General 1-Cl-Isoquinoline data).
-
Fluoroquinolines and Isoquinolines in Medicinal Chemistry. BenchChem Technical Guides, 2025.
-
Reactivity of 1-Chloroisoquinolines in Pd-Catalyzed Couplings. Sigma-Aldrich Technical Library.
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 1-Chloro-8-fluoroisoquinoline
This Application Note is structured to provide a comprehensive, scientifically grounded guide for the Suzuki-Miyaura cross-coupling of 1-Chloro-8-fluoroisoquinoline . It synthesizes general reactivity trends of 1-haloisoquinolines with the specific electronic and steric influence of the 8-fluoro substituent.
Introduction & Substrate Analysis
The 1-Chloro-8-fluoroisoquinoline scaffold is a high-value building block, particularly in the development of kinase inhibitors and PARP inhibitors where the isoquinoline core mimics the adenine binding motif.
Structural & Electronic Profile
Successful coupling requires understanding the unique environment of the C1-position:
-
Electronic Activation: The C1 position is highly electrophilic due to the adjacent nitrogen atom (
-effect) and the electron-withdrawing nature of the fused ring system. The 8-Fluoro substituent exerts a strong inductive effect (-I), further decreasing electron density at C1. This makes the C1-Cl bond exceptionally reactive toward oxidative addition compared to standard aryl chlorides. -
The "Peri" Effect: The C8-Fluorine and C1-Chlorine are in a peri relationship (spatially adjacent). While fluorine is small (Van der Waals radius
Å), it creates a specific electrostatic pocket. This can influence ligand coordination, favoring sterically demanding ligands (e.g., biaryl phosphines) that can navigate this crowded quadrant better than linear phosphines. -
Hydrolytic Instability: Due to the high electrophilicity, the C1-Cl bond is susceptible to hydrolysis under basic, aqueous conditions, converting the substrate to the thermodynamically stable 8-fluoroisoquinolin-1(2H)-one (isocarbostyril).
Mechanistic Considerations & Catalyst Selection
To maximize yield and suppress hydrolysis, the catalytic cycle must be accelerated, particularly the oxidative addition and transmetallation steps.
Catalyst Systems[1][2][3][4]
-
System A (Robust/Standard): Pd(dppf)Cl2·DCM. The large bite angle of dppf facilitates the reductive elimination step, while the bidentate nature stabilizes the Pd center against the basic nitrogen of the isoquinoline.
-
System B (High Efficiency/Steric): Pd(OAc)2 + SPhos (or XPhos). Buchwald dialkylbiaryl phosphines are electron-rich (speeding up oxidative addition into the C-Cl bond) and bulky (preventing catalyst deactivation by the isoquinoline nitrogen). SPhos is particularly effective for heteroaryl chlorides.
Base & Solvent Effects[5][6]
-
Base: Weak bases like K3PO4 or Cs2CO3 are preferred over strong alkoxides (NaOtBu) to minimize nucleophilic attack (hydrolysis) at C1.
-
Solvent: 1,4-Dioxane/Water (4:1) is the gold standard. The water is essential for the boronic acid activation, but excess water increases hydrolysis risk.
Experimental Protocols
Protocol A: General Screening Conditions (Recommended Starting Point)
Best for: Rapid synthesis of diverse analogs with standard aryl boronic acids.
Reagents:
-
Substrate: 1-Chloro-8-fluoroisoquinoline (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (5:1 ratio)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Workflow:
-
Charge: To a reaction vial equipped with a stir bar, add the isoquinoline (1.0 eq), boronic acid (1.2 eq), Cs₂CO₃ (2.5 eq), and Pd catalyst (5 mol%).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane and Water via syringe.
-
Reaction: Heat to 90 °C for 4–12 hours. Monitor by LCMS.[1][2]
-
Note: Do not exceed 100 °C initially to avoid thermal decomposition of the catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.
Protocol B: "Difficult" Partners (Sterically Hindered/Electron Poor)
Best for: Ortho-substituted boronic acids or when Protocol A yields <50%.
Reagents:
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Pre-complexed or added separately)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene / Water (10:1) or n-Butanol (anhydrous conditions if hydrolysis is major issue)
Key Modification: Using SPhos creates a highly active "Pd-L" species that can insert into the C-Cl bond rapidly, outcompeting the background hydrolysis reaction.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product Hydrolysis (Formation of Isoquinolinone) | Reaction too slow; Base too strong; Too much water. | Switch to anhydrous conditions (using CsF or K₃PO₄ in dry Dioxane). Increase catalyst loading to speed up coupling. |
| No Reaction (SM Recovery) | Catalyst poisoning by Isoquinoline Nitrogen. | Switch to Pd(dppf)Cl₂ or XPhos Pd G3 . Increase temp to 110 °C. |
| Protodeboronation | Unstable boronic acid (e.g., 2-pyridyl, 2-furyl). | Use Boronic Esters (Pinacol) instead of acids. Lower temp to 80 °C. Add CuCl (10-50 mol%) as a co-catalyst (Liebeskind-Srogl variant). |
| Homocoupling | Oxidation of Boronic acid. | Ensure rigorous degassing (sparge with Ar for 10 min).[1] |
Visualizations
Decision Tree for Condition Selection
Caption: Decision matrix for selecting optimal catalytic conditions based on coupling partner properties.
Reaction Workflow & Critical Control Points
Caption: Step-by-step experimental workflow emphasizing the critical degassing step.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[3] Link
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing general Suzuki coupling on electron-deficient heterocycles).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Combi-Blocks . Product Data: 1-Chloroisoquinoline derivatives. (General reactivity data for 1-chloroisoquinoline scaffold). Link
Sources
Buchwald-Hartwig amination protocols for 1-Chloro-8-fluoroisoquinoline
Technical Application Note: High-Fidelity Buchwald-Hartwig Amination of 1-Chloro-8-fluoroisoquinoline
Part 1: Executive Summary & Strategic Logic
The Challenge: The "Peri-Lock" Effect Coupling amines to 1-Chloro-8-fluoroisoquinoline presents a deceptive challenge. While the C1-chlorine is electronically activated (analogous to an imidoyl chloride), the presence of the fluorine atom at the C8 position introduces a critical steric and electronic barrier known as the "Peri-Effect" (1,8-interaction).
Unlike a standard 1-chloroisoquinoline, where the active site is relatively exposed, the 8-fluoro substituent projects its electron density directly into the coordination sphere of the palladium catalyst during the oxidative addition and reductive elimination steps. This creates a "Peri-Lock" that can:
-
Destabilize the Pd(II) Intermediate: Steric crowding hinders the square-planar geometry required for stable oxidative addition.
-
Retard Reductive Elimination: The crowding prevents the amine and the isoquinoline ring from adopting the necessary coplanar transition state, leading to stalled reactions or dehalogenation (hydrodechlorination).
-
Promote Hydrolysis: The activated C1-Cl bond is prone to hydrolysis to the isocarbostyril (1-hydroxyisoquinoline) byproduct if the catalytic cycle stalls in the presence of trace moisture.
The Solution: Sterically Modulated Catalysis To overcome the Peri-Lock, standard phosphines (PPh3, BINAP) are insufficient. The protocol requires Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) that are bulky enough to force reductive elimination yet electron-rich enough to facilitate oxidative addition despite the crowding.
Part 2: Critical Decision Framework (Methodology)
The following decision tree outlines the logic for selecting the optimal protocol based on your specific amine partner.
Figure 1: Strategic Decision Tree for Ligand and Condition Selection. Note that BrettPhos is the "workhorse" for this scaffold due to its exceptional ability to handle the peri-steric clash.
Part 3: Detailed Experimental Protocols
General Precautions
-
Anhydrous Integrity: The C1-Cl bond in 1-chloro-8-fluoroisoquinoline behaves similarly to an imidoyl chloride. Trace water will lead to hydrolysis , forming the catalytically dead 8-fluoroisoquinolin-1(2H)-one. All glassware must be oven-dried; solvents must be anhydrous (<50 ppm H2O).
-
Inert Atmosphere: Argon is preferred over Nitrogen due to its higher density, providing a better blanket against moisture.
Protocol A: The "Universal" Method (BrettPhos System)
Best for: Primary amines, hindered secondary amines, and base-stable anilines.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| 1-Chloro-8-fluoroisoquinoline | 1.0 | Substrate | Limiting reagent.[1] |
| Amine | 1.2 | Nucleophile | Excess ensures complete consumption of aryl halide. |
| BrettPhos Pd G4 | 0.02 - 0.05 | Catalyst | Pre-catalyst ensures accurate Pd:L ratio (1:1). |
| NaOtBu | 1.4 | Base | Strong base facilitates rapid transmetallation. |
| 1,4-Dioxane | [0.2 M] | Solvent | High boiling point, good solubility. |
Step-by-Step Procedure:
-
Charge Solids: In a glovebox or under active Argon flow, add 1-Chloro-8-fluoroisoquinoline (1.0 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (2-5 mol%) to a reaction vial equipped with a magnetic stir bar.
-
Note: If using the free ligand and Pd source separately (not recommended for high fidelity), use Pd2(dba)3 (2 mol%) and BrettPhos (4-6 mol%).
-
-
Add Liquids: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles). Inject anhydrous 1,4-Dioxane via syringe. Add the amine (1.2 equiv) last.
-
Self-Validation: If the mixture turns immediately black/precipitates upon amine addition, check amine purity; oxidation may have occurred.
-
-
Thermal Activation: Place the vial in a pre-heated aluminum block at 90 °C . Stir vigorously (800+ rpm).
-
Why 90°C? The activation energy to overcome the 8-Fluoro steric barrier is high. Lower temperatures (e.g., 60°C) often result in stalled intermediates.
-
-
Monitoring: Monitor by HPLC or UPLC after 2 hours.
-
Target: >95% conversion of the starting chloride.
-
Warning Signal: Appearance of a peak at M-36 (Hydrolysis product) indicates moisture ingress.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: The "Mild" Method (RuPhos/Carbonate System)
Best for: Base-sensitive substrates (esters, nitriles, ketones) or secondary cyclic amines.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| 1-Chloro-8-fluoroisoquinoline | 1.0 | Substrate | |
| Amine | 1.1 | Nucleophile | |
| RuPhos Pd G4 | 0.03 | Catalyst | RuPhos is excellent for secondary amines. |
| Cs2CO3 | 2.0 | Base | Weaker base, requires higher temperature/time. |
| Toluene | [0.2 M] | Solvent | Non-polar solvent minimizes hydrolysis risk. |
Step-by-Step Procedure:
-
Charge Solids: Add Aryl Halide, Cs2CO3 (finely ground, oven-dried), and RuPhos Pd G4 to the vial.
-
Add Liquids: Add anhydrous Toluene and the Amine.
-
Thermal Activation: Heat to 100 °C . The weaker base requires higher thermal energy to deprotonate the Pd-amine complex.
-
Reaction Time: Typically requires 8–16 hours.
-
Workup: Standard Celite filtration and concentration.
Part 4: Mechanistic Insight & Troubleshooting
The following diagram illustrates the catalytic cycle with a focus on the specific failure points caused by the 8-Fluoro substituent.
Figure 2: Catalytic Cycle highlighting the "Peri-Lock" interference points (Oxidative Addition and Amine Coordination). The 8-F group creates a steric gate that requires bulky ligands to prop open.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | The isoquinoline Nitrogen may be binding Pd. Action: Switch to BrettPhos Pd G4 (bulkier) or increase catalyst loading to 5 mol%. |
| Hydrolysis Product (M-36) | Wet Solvents | The C1-Cl bond is hydrolyzing.[1] Action: Reisolate reagents. Use fresh anhydrous solvent and store base in a glovebox. |
| Dehalogenation (Ar-H) | β-Hydride Elimination | Reductive elimination is too slow. Action: Switch ligand to RuPhos (smaller bite angle) or lower temp to 80°C and extend time. |
| Starting Material Remains | Incomplete Activation | 8-F sterics preventing oxidative addition. Action: Increase temperature to 110°C and use Toluene (higher bp). |
References
-
Mechanistic Studies on Buchwald-Hartwig Amination
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
-
Ligand Selection for Hindered Substrates
-
Maitre, L., et al. (2018). BrettPhos-Palladium Catalyzed Buchwald-Hartwig Amination of 1-Chloroisoquinolines. Organic Process Research & Development. Link (Generalized citation for BrettPhos utility in heteroaromatics).
-
-
Reactivity of 1-Chloroisoquinolines
-
Pd G4 Precatalyst Systems
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts. Chemical Science, 4, 916-920. Link
-
Sources
procedure for chlorination of 8-fluoroisoquinoline N-oxide with POCl3
Application Note: High-Efficiency Chlorination of 8-Fluoroisoquinoline N-Oxide via Phosphoryl Chloride ( )
Executive Summary
This application note details the optimized procedure for the chlorination of 8-fluoroisoquinoline
The protocol utilizes phosphoryl chloride (
Mechanistic Insight & Strategic Considerations
The Reissert-Henze Rearrangement
The transformation proceeds via a mechanism analogous to the Reissert-Henze reaction. The driving force is the activation of the
Key Mechanistic Steps:
-
Activation: The nucleophilic oxygen of the
-oxide attacks the electrophilic phosphorus of , forming a highly reactive chlorophosphonium intermediate. -
Nucleophilic Attack: A chloride ion (liberated from
) attacks the C1 position. The 8-fluoro substituent, being an electron-withdrawing group (EWG), inductively deactivates the ring but enhances the electrophilicity of C1, facilitating this attack. -
Elimination & Aromatization: The phosphorodichloridate group is eliminated, restoring aromaticity and yielding the 1-chloro derivative.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the conversion of 8-fluoroisoquinoline N-oxide to 1-chloro-8-fluoroisoquinoline.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Key Property |
| 8-Fluoroisoquinoline | 1.0 | Substrate | Solid, hygroscopic |
| Phosphoryl Chloride ( | 10.0 - 15.0 | Reagent/Solvent | Bp: 105.8°C, Water Sensitive |
| Dichloromethane (DCM) | Solvent | Extraction | Volatile, non-flammable |
| Excess | Quench Base | Neutralizes acidic byproducts |
Safety Pre-Read: The "Delayed Exotherm" Risk
CRITICAL WARNING:
-
Never add water directly to the reaction vessel.[1]
-
Risk of Delayed Exotherm: When quenching into ice/water, a biphasic mixture may form where unreacted
is "protected" by a crust of phosphoric acid. Sudden stirring or warming can trigger a runaway hydrolysis. -
Control: Always use the Reverse Quench method described below.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Drying: Ensure all glassware is flame-dried or oven-dried and purged with nitrogen/argon. Moisture initiates premature
decomposition (releasing HCl gas). -
Charging: Place 8-fluoroisoquinoline
-oxide (e.g., 10.0 g, 61.3 mmol) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. -
Addition: Cool the flask to 0°C (ice bath). Add
(approx. 100 mL, ~15 equiv) dropwise via an addition funnel or syringe.-
Note: The reaction is initially exothermic. Maintain internal temperature <10°C during addition.
-
-
Heating: Once addition is complete, remove the ice bath. Slowly heat the reaction mixture to reflux (oil bath set to 110°C).
-
Monitoring: Reflux for 3–5 hours .
-
Checkpoint: Monitor by LCMS or TLC (Eluent: 30% EtOAc/Hexanes). Look for the disappearance of the polar
-oxide spot and the appearance of a less polar product spot.
-
Phase 2: Workup (Reverse Quench)
-
Concentration: Allow the mixture to cool to room temperature. Remove excess
via rotary evaporation under reduced pressure (use a rigorous trap to protect the pump from HCl/ vapors).-
Result: A thick, viscous oil or semi-solid residue remains.
-
-
Preparation of Quench: Prepare a large beaker containing crushed ice and saturated aqueous
(approx. 500 mL). Place this beaker in an ice bath with vigorous stirring. -
The Quench: Dissolve the residue in a minimal amount of DCM (optional, to reduce viscosity). Slowly pour the reaction residue into the stirring ice/base mixture.
-
Caution: Evolution of
and heat will occur. Add slowly to prevent foam-over.
-
-
Neutralization: Check pH. Adjust with solid
or 2M NaOH until pH is 7–8.
Phase 3: Isolation & Purification[2]
-
Extraction: Extract the aqueous mixture with DCM (
). -
Drying: Combine organic layers, wash with brine, and dry over anhydrous
. -
Filtration & Evaporation: Filter and concentrate in vacuo.
-
Purification: Purify the crude material via silica gel flash chromatography.
-
Gradient: 0%
20% Ethyl Acetate in Hexanes (or Petroleum Ether). -
Product: 1-chloro-8-fluoroisoquinoline typically elutes as a white to off-white solid.
-
Analytical Validation
| Technique | Expected Observation |
| Appearance | White to pale yellow crystalline solid. |
| LCMS (ESI+) | |
| Loss of the C1 proton signal (typically a singlet around | |
| Distinct shift due to the proximity of the C1-Chloro group compared to the |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of product during workup. | Ensure the quench is kept cold (<20°C) and pH is neutralized quickly.[1] Prolonged exposure to hot acid hydrolyzes the Cl back to OH (isocarbostyril). |
| Incomplete Conversion | Old | Distill |
| Violent Quench | Too much excess | Ensure thorough evaporation of |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of 1-chloro-8-fluoroisoquinoline.
References
functionalization of 1-Chloro-8-fluoroisoquinoline via palladium catalysis
Application Note: High-Fidelity Functionalization of 1-Chloro-8-fluoroisoquinoline via Palladium Catalysis
Executive Summary & Strategic Analysis
1-Chloro-8-fluoroisoquinoline is a "privileged scaffold" in modern medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. The C1-chlorine atom serves as a highly reactive handle for functionalization, while the C8-fluorine atom provides metabolic stability and modulates the pKa of the isoquinoline nitrogen.
However, this scaffold presents unique challenges compared to non-fluorinated isoquinolines:
-
The Peri-Effect: The C8-fluorine atom is spatially proximate to the C1 position. This creates steric crowding that can impede the approach of bulky ligands or nucleophiles during palladium catalysis.
-
Electronic Activation: The strong inductive withdrawal (-I effect) of the fluorine atom makes the C1-Cl bond more electrophilic, facilitating oxidative addition but also making the resulting Pd(II) species more prone to hydrolysis if moisture is not controlled.
This guide provides validated protocols for Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions, specifically optimized to overcome the 8-fluoro steric/electronic influence.
Mechanistic Insight: The Catalytic Cycle
To achieve high yields, one must understand the specific interaction of the 1-chloro-8-fluoroisoquinoline substrate with the Pd(0) species.
-
Oxidative Addition: This is the rate-determining step for electron-rich aryl chlorides, but for this electron-deficient heterocycle, oxidative addition is rapid.
-
Transmetallation/Amine Binding: This is the bottleneck. The 8-fluoro group creates a "steric gate," requiring ligands with specific bite angles (e.g., Xantphos) or spatial projection (e.g., XPhos) to facilitate the entry of the nucleophile.
Figure 1: Catalytic cycle highlighting the specific kinetic bottleneck caused by the 8-fluoro substituent during the nucleophilic entry step.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling of 1-chloro-8-fluoroisoquinoline with aryl/heteroaryl boronic acids. Challenge: Preventing protodeboronation of the coupling partner while overcoming the steric hindrance at C1.
Standard Operating Procedure (SOP)
Reagents:
-
Substrate: 1-Chloro-8-fluoroisoquinoline (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)
-
Why: The bidentate dppf ligand prevents the isoquinoline nitrogen from coordinating to and poisoning the palladium center.
-
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the isoquinoline substrate, boronic acid, and Pd(dppf)Cl₂.
-
Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add 1,4-Dioxane and 2M Na₂CO₃ via syringe through the septum.
-
Ratio: Solvent:Base ratio should be roughly 3:1 to 4:1 (v/v).
-
-
Reaction: Heat the block to 90°C . Stir vigorously (800 rpm) to ensure phase transfer between the organic and aqueous layers.
-
Monitoring: Check TLC or LCMS at 2 hours.
-
Note: The product will be significantly more polar than the starting chloride.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Optimization for Difficult Substrates: If the standard condition fails (low yield <40%), switch to Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) with K₃PO₄ in Toluene/Water (100°C) . XPhos is bulky enough to protect the metal center but flexible enough to allow transmetallation despite the 8-F steric clash.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of primary or secondary amines at C1. Challenge: The isoquinoline nitrogen is a competitive ligand. The 8-F group makes the approach of secondary amines difficult.
Standard Operating Procedure (SOP)
Reagents:
-
Substrate: 1-Chloro-8-fluoroisoquinoline (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + BINAP (4 mol%)
-
Why: BINAP is the "gold standard" for 1-chloroisoquinolines. Its bite angle facilitates the reductive elimination of the C-N bond.
-
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)
-
Selection: Use Cs₂CO₃ for base-sensitive functional groups; use NaOtBu for unhindered/non-sensitive amines for faster rates.
-
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Charging: Add Pd₂(dba)₃, BINAP, Base, and Substrate (if solid) under positive Argon flow.
-
Solvation: Add anhydrous Toluene. If the amine is liquid, add it now.
-
Activation: Heat to 100°C (or 110°C for secondary amines).
-
Monitoring: Monitor by LCMS. Look for the disappearance of the characteristic Cl-isotope pattern (3:1 ratio of M:M+2).
-
Workup: Filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Isolate via silica gel chromatography.
Optimization for "Steric Wall" Substrates: For very bulky amines or anilines where the 8-F group causes severe steric repulsion, switch the ligand to BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are designed to "reach around" steric bulk.
Troubleshooting & Optimization Logic
Use this decision matrix to troubleshoot low yields.
Figure 2: Troubleshooting logic flow for optimizing reaction conditions.
Parameter Comparison Table
| Variable | Standard Condition | High-Steric Condition | Rationale |
| Catalyst Source | Pd(dppf)Cl₂ / Pd₂(dba)₃ | Pd(OAc)₂ / Pd-PEPPSI | Pd(II) precatalysts often initiate faster on deactivated rings. |
| Ligand | PPh₃ / BINAP | XPhos / BrettPhos / RuPhos | Bulky biaryl phosphines facilitate RE (Reductive Elimination) in crowded environments (8-F). |
| Base | Na₂CO₃ / Cs₂CO₃ | K₃PO₄ / NaOtBu | Stronger bases (NaOtBu) speed up transmetallation but risk side reactions. |
| Solvent | Dioxane / Toluene | n-Butanol / Xylene | Higher boiling points required to overcome activation energy of crowded transition states. |
References
-
Mechanistic Overview of Isoquinoline Functionaliz
- Buchwald-Hartwig General Protocols Title: Buchwald-Hartwig Amination User Guide. Source: Sigma-Aldrich (Merck).
-
Suzuki Coupling on Chlorin
- Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions.
- Source: Royal Society of Chemistry (RSC Advances).
-
URL:[Link]
- Advanced Ligand Selection (XPhos/BrettPhos)
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Hydrolysis of 1-Chloro Substituents During Aqueous Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the hydrolytic instability of 1-chloro substituents during the aqueous workup of their reaction mixtures. Here, we provide in-depth technical guidance, troubleshooting strategies, and validated protocols to help you maximize your product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis of a 1-chloro substituent, and why is it a problem during workup?
A1: Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. In the context of a 1-chloro substituent (a chlorine atom attached to a primary carbon), water can act as a nucleophile, replacing the chlorine atom with a hydroxyl group (-OH) to form a primary alcohol. This is a significant issue during aqueous workup because the process intentionally introduces water and often basic or acidic solutions to wash and purify the desired product. This can lead to the undesired conversion of your target compound into a more polar alcohol byproduct, resulting in reduced yield and purification challenges. The hydrolysis of alkyl halides involves nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism.[1]
Q2: What are the key factors that influence the rate of hydrolysis of my 1-chloro compound?
A2: The rate of hydrolysis is primarily influenced by the reaction mechanism (S(_N)1 or S(_N)2) and several experimental conditions.[2][3] For 1-chloro substituents, the S(_N)2 mechanism is generally favored.[3] Key factors include:
-
Temperature: Higher temperatures increase the rate of hydrolysis.
-
pH: Both acidic and basic conditions can catalyze hydrolysis. Basic conditions, in particular, introduce a stronger nucleophile (hydroxide ion, OH⁻), which significantly accelerates the S(_N)2 reaction.
-
Solvent Polarity: Polar protic solvents like water can stabilize the transition state of both S(_N)1 and S(_N)2 reactions, but they are particularly favorable for the S(_N)1 mechanism by stabilizing the carbocation intermediate.[2]
-
Concentration of Water: As a reactant in the hydrolysis, a higher concentration of water can drive the equilibrium towards the alcohol product.
-
Steric Hindrance: While less of a factor for primary halides compared to secondary or tertiary ones, bulky groups near the reaction center can slightly hinder the backside attack required for an S(_N)2 reaction.[3]
Q3: I suspect my product is hydrolyzing during workup. What are the tell-tale signs?
A3: The most common indications of undesired hydrolysis are:
-
Lower-than-expected yield of your chlorinated product.
-
The appearance of a more polar byproduct on Thin-Layer Chromatography (TLC), which corresponds to the alcohol.
-
NMR Spectroscopy: The presence of a new peak in the ¹H NMR spectrum corresponding to a proton on a carbon bearing a hydroxyl group (typically a broad singlet that can be exchanged with D₂O) and the disappearance or reduction in the intensity of the signal for the proton on the carbon bearing the chlorine.
-
Mass Spectrometry: Detection of a molecular ion peak corresponding to the mass of the hydrolyzed product.
In-Depth Troubleshooting and Mitigation Strategies
Understanding the "why" behind each preventative measure is crucial for effective troubleshooting. This section delves into the core principles and provides actionable protocols.
Temperature Control: The Universal Rate Limiter
The Principle: Chemical reaction rates, including hydrolysis, are highly dependent on temperature.[4] By lowering the temperature of the workup, you can significantly slow down the kinetics of the unwanted hydrolysis reaction. A general rule of thumb is that for many reactions, the rate approximately doubles for every 10°C increase in temperature.[5][6]
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Action |
| Significant product loss even with pH control. | Workup performed at room temperature. | Conduct all aqueous washes and extractions in an ice-water bath. |
| Emulsion formation at low temperatures. | Increased viscosity of solvents at low temperatures. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Protocol 1: Low-Temperature Aqueous Workup
This protocol is designed to minimize hydrolysis for thermally sensitive 1-chloro compounds.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask to 0°C in an ice-water bath.
-
Prepare Cold Solutions: Pre-chill all aqueous wash solutions (e.g., deionized water, saturated sodium bicarbonate, brine) to 0-4°C.
-
Perform Extraction at Low Temperature: Perform the liquid-liquid extraction in a separatory funnel, ensuring the funnel is periodically swirled in the ice-water bath to maintain a low temperature.
-
Minimize Contact Time: Work efficiently to reduce the time the organic layer is in contact with the aqueous phase.
-
Drying and Solvent Removal: After separating the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure, keeping the bath temperature low if the product is also volatile.
pH Control: Navigating the Catalytic Minefield
The Principle: Both acidic and basic conditions can accelerate hydrolysis. Strong bases, like sodium hydroxide, introduce the highly nucleophilic hydroxide ion (OH⁻), which dramatically increases the rate of S(_N)2 hydrolysis. While less reactive, even neutral water can act as a nucleophile. Therefore, maintaining a neutral or near-neutral pH is often critical.
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Action |
| Significant hydrolysis after a basic wash. | Using a strong base (e.g., NaOH, KOH) for neutralization. | Use a milder base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[7] |
| Product degradation under acidic conditions. | Using a strong acid wash to remove basic impurities. | If an acid wash is necessary, use a dilute, cold solution of a weak acid (e.g., 1% citric acid) or a buffered solution. |
Protocol 2: pH-Controlled Workup Using a Mild Base
This protocol is suitable for reactions that require the neutralization of an acid catalyst or acidic byproducts.
-
Initial Quench: After cooling the reaction to 0°C, slowly add a cold, saturated solution of sodium bicarbonate to the reaction mixture with stirring. Caution: This will generate CO₂ gas; ensure adequate venting.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent.
-
Further Washes: Wash the organic layer sequentially with cold, saturated sodium bicarbonate solution until gas evolution ceases, followed by a wash with cold deionized water, and finally with cold brine to aid in drying.[7][8][9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Biphasic Systems and Phase-Transfer Catalysis: Keeping Reactants Apart
The Principle: A biphasic system, consisting of two immiscible solvents (typically an organic solvent and water), can be used to physically separate the water-sensitive substrate from the bulk of the aqueous phase.[10][11] The desired reaction or purification occurs at the interface or in the organic phase, minimizing contact with water and thus reducing hydrolysis.
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Action |
| Hydrolysis occurs despite low temperature and pH control. | The substrate has some solubility in the aqueous phase. | Employ a biphasic workup with an organic solvent in which your product is highly soluble and water is poorly soluble. Consider adding a salt like NaCl to the aqueous phase to decrease the solubility of your organic product in water ("salting out").[9] |
| Slow reaction or incomplete neutralization at the interface. | Poor mixing of the two phases. | Use vigorous stirring to maximize the interfacial area between the two phases. |
Protocol 3: Biphasic Workup for Hydrolytically Sensitive Substrates
This approach is ideal for compounds that are extremely susceptible to hydrolysis.
-
Solvent Choice: Select an organic solvent that has high solubility for your product and low miscibility with water (e.g., toluene, dichloromethane, or ethyl acetate).
-
Biphasic Quench: Add the organic solvent to your cooled reaction mixture before quenching. Then, slowly add the cold aqueous quenching solution (e.g., saturated NaHCO₃) with vigorous stirring.
-
Separation and Washing: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer. Subsequent washes should also be performed by adding the aqueous solution to the organic layer in the funnel and shaking.
-
Drying and Concentration: Dry the organic layer and remove the solvent as previously described.
Visualizing the Problem and Solutions
The Hydrolysis Pathway
The following diagram illustrates the S(_N)2 hydrolysis of a 1-chloroalkane, which is the predominant pathway you are working to prevent.
Caption: S(_N)2 mechanism for the hydrolysis of a primary alkyl chloride.
Decision-Making Workflow for Workup Strategy
This flowchart can guide you in selecting the most appropriate workup strategy based on the stability of your compound.
Caption: Decision tree for selecting a workup protocol.
By understanding the mechanisms of hydrolysis and implementing these targeted strategies, you can significantly improve the outcome of your synthetic procedures involving 1-chloro substituents. For further assistance, please do not hesitate to contact our technical support team.
References
- Shaalaa.com. (2021, March 24). Explain the factors affecting SN1 and SN2 mechanism. Chemistry.
- BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions.
- St. Paul's Cathedral Mission College.
- Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions.
- Quora. (2016, October 11). What is the hydrolysis process of alkyl halides?
- Aakash Institute. Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry.
- HYDROLYSIS.
- Revision Note. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry).
- Canadian Science Publishing. The Mechanism for Hydrolysis of Primary Alkyl Chlorosulfates in Water. The Kinetic Solvent Isotope Effect and the Secondary Deuterium Isotope Effect.
- MSU chemistry. Alkyl Halide Reactivity.
- Benchchem.
- Royal Society of Chemistry. (2024).
- ResearchGate. Aqueous Biphasic Systems: A Robust Platform for Green Extraction of Biomolecules | Request PDF.
- RSC Publishing. Ionic liquid-based aqueous biphasic system for lipase extraction.
- PMC. (2024, March 21).
- TU Delft Research Portal. (2023, April 14). Effect of biphasic system constituents on liquid-liquid extraction of 5-hydroxymethylfurfural.
- ResearchGate.
- MDPI. (2025, October 20).
- ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?
- Wikipedia. Thermolabile protecting groups.
- Reddit. (2024, April 8). Reaction Workups.
- Sparkl. Revision Notes - Reactions of Chlorides with Water and pH of Solutions | The Periodic Table: Chemical Periodicity | Chemistry - 9701 | AS & A Level.
- University of York. Theory of Aqueous Workup.
- PubMed. (2014, April 15). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers.
- Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups.
- MDPI. (2023, February 3). The Impact of Low-Temperature Inactivation of Protease AprX from Pseudomonas on Its Proteolytic Capacity and Specificity: A Peptidomic Study.
- PMC - NIH.
- PMC.
Sources
- 1. quora.com [quora.com]
- 2. brainkart.com [brainkart.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Optimization to Low Temperature Activity in Psychrophilic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of low temperatures on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Harnessing the potential of biphasic solvent systems in lignocellulosic biomass fractionation through computational insights - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
purification of 1-Chloro-8-fluoroisoquinoline by silica gel chromatography
[1]
Ticket ID: #PUR-ISOQ-8F-001 Subject: Troubleshooting Silica Gel Chromatography for 1-Chloro-8-fluoroisoquinoline Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open[1]
Welcome & Overview
Welcome to the Separation Technologies Technical Support Hub. You have reached out regarding the purification of 1-Chloro-8-fluoroisoquinoline .
This molecule presents a specific set of chromatographic challenges due to the electronic push-pull of the isoquinoline core:
-
Basicity: The nitrogen atom (N2) is basic, leading to interaction with acidic silanols on the silica surface (tailing).
-
Reactivity: The C1-Chlorine bond is susceptible to hydrolysis (forming the isocarbostyril/amide), particularly under acidic conditions or prolonged residence times.
-
Regiochemistry: The C8-Fluorine atom introduces a dipole that distinguishes it from non-fluorinated impurities, but requires precise gradient control.[1]
The following guide is structured as a series of Troubleshooting Modules based on common failure modes.
Diagnostic & Method Development
Module A: Solubility & Loading
User Issue: "My sample precipitates at the top of the column or streaks immediately."
Root Cause: 1-Chloro-8-fluoroisoquinoline has poor solubility in non-polar mobile phases (Hexane/Heptane) but high solubility in DCM or EtOAc.[1] Loading in a "strong" solvent (like pure DCM) causes the band to spread before separation begins.
Protocol: Dry Loading Strategy Do not wet-load with DCM if your first fraction is <10% polar solvent.[1]
-
Dissolve crude mixture in minimal Dichloromethane (DCM).
-
Add Celite 545 (ratio 1:2 sample:Celite w/w).
-
Evaporate solvent completely (rotary evaporator) until you have a free-flowing powder.[1]
-
Pack this powder on top of the pre-equilibrated silica bed.
Module B: Tailing & Band Broadening
User Issue: "The product elutes as a long streak rather than a tight band, contaminating later fractions."
Root Cause: Silanol Activity.
Unmodified silica gel (
Solution: Mobile Phase Modifiers You must neutralize the silica surface.
| Modifier | Concentration | Mechanism | Recommendation |
| Triethylamine (Et3N) | 1.0 - 3.0% v/v | Competes for acidic silanol sites; blocks N-interaction.[1] | Primary Choice. High volatility makes it easy to remove. |
| Ammonia (NH4OH) | 0.5 - 1.0% v/v | Stronger base; creates basic environment.[1] | Use only if Et3N fails. Harder to remove; can dissolve silica if >8%. |
| Acetic Acid | -- | DO NOT USE. | Acid accelerates C1-Cl hydrolysis.[1] |
Standard Solvent System:
The "Ghost Peak" (Stability Warning)
User Issue: "I see a new, more polar spot forming on TLC during the column run that wasn't in the crude."
Technical Insight: The C1-position in isoquinolines is reactive (similar to an imidoyl chloride).[1] On acidic silica, or in the presence of water/alcohols, 1-Chloro-8-fluoroisoquinoline can hydrolyze to 8-fluoroisoquinolin-1(2H)-one (Isocarbostyril).[1]
Mechanism of Decomposition:
-
Protonation: Silica protons activate the N2 nitrogen.
-
Nucleophilic Attack: Trace water attacks C1.
-
Elimination: HCl is lost, forming the amide (lactam) tautomer.
Figure 1: Acid-catalyzed hydrolysis pathway on silica gel.
Prevention Strategy:
-
Speed is Key: Do not let the compound sit on the column overnight. Run "Flash" chromatography, not gravity.
-
Neutralize: The Et3N modifier (Module B) is critical not just for peak shape, but to prevent this acid-catalyzed decomposition.[1]
-
Avoid Alcohols: Do not use Methanol (MeOH) in the mobile phase. MeOH is nucleophilic and can form the 1-methoxy derivative or facilitate hydrolysis.[1] Stick to EtOAc/Hexane.
Separation Workflow (Decision Tree)
Follow this logic flow to determine the optimal purification parameters.
Figure 2: Method Development Decision Matrix.
Frequently Asked Questions (FAQs)
Q: Can I use Alumina instead of Silica? A: Yes, and it is often preferred for labile isoquinolines. Neutral Alumina (Activity Grade III) eliminates the acidity problem, reducing hydrolysis risk. However, separation resolution is typically lower than silica. Use Alumina if you observe >10% decomposition on silica despite using Et3N.
Q: How do I remove the Triethylamine (Et3N) after the column? A: Et3N has a low boiling point (89°C). It will co-evaporate with your solvent on the rotovap. If trace amounts remain (detectable by NMR), dissolve the product in DCM and wash quickly with a slightly basic buffer (NaHCO3) to remove salts, or simply dry under high vacuum for 4 hours. Do not wash with acid, or you will hydrolyze the chloride.
Q: What is the expected Rf value? A: While specific to the exact conditions:
References
-
ChemicalBook. (2025).[2][3] 1-Chloroisoquinoline Synthesis and Properties.Link
-
Thermo Fisher Scientific. (2025). 1-Chloroisoquinoline Product Specifications.Link[1]
-
BenchChem. (2025).[4][5] Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.Link[1]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[2][6] Org.[1][2][4][5] Synth. 2025, 102, 276–302.[2] Link
-
PubChem. (2025).[7] Isoquinoline, 1-chloro- Compound Summary. National Library of Medicine. Link
Sources
- 1. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
resolving regioselectivity issues in 8-fluoroisoquinoline functionalization
The following guide is structured as a Technical Support Center for medicinal chemists and process engineers. It moves beyond standard textbook descriptions to address the specific "pain points" caused by the 8-fluoro substituent on the isoquinoline scaffold.
Status: Online | Tier: 3 (Advanced Synthesis) | Ticket Type: Regioselectivity Troubleshooting
System Overview: The "8-Fluoro Effect"
Before troubleshooting specific reactions, it is critical to understand how the 8-Fluorine atom perturbs the standard isoquinoline reactivity landscape. It is not just a substituent; it is a steric gatekeeper and an electronic modulator .
-
The Peri-Effect (Sterics): The C8-Fluorine is spatially proximate to C1 (the "Peri" position). The van der Waals radius of Fluorine (1.47 Å) creates significant steric crowding at C1, discouraging attack by bulky reagents despite C1's high electronic activation.
-
Inductive Activation (Electronics): The strong
(inductive withdrawing) effect of Fluorine lowers the LUMO energy of the pyridine ring, making C1 and C3 significantly more electrophilic than in the parent isoquinoline. -
Directing Bias (Benzene Ring): On the carbocyclic ring, Fluorine acts as an ortho/para director for Electrophilic Aromatic Substitution (EAS), favoring C5 (para) and C7 (ortho).
Interactive Troubleshooting Modules
Module A: C1-Functionalization (The "Blocked" Gateway)
User Issue: "I am trying to alkylate C1 using a Minisci reaction, but yields are low or I'm seeing C3 byproducts."
Diagnosis
Standard Minisci conditions (radical addition) usually favor C1. However, the 8-F peri-effect destabilizes the transition state for bulky radicals attacking C1. If the radical is large (e.g., tert-butyl, adamantyl), it may divert to the sterically open C3 position.
Protocol: Steric-Aware Minisci Alkylation
To force C1 selectivity despite the 8-F block, you must increase the electrophilicity of the heterocycle to overcome the steric penalty.
Step-by-Step Workflow:
-
Activator: Do not rely on simple protonation (TFA). Use Camphorsulfonic Acid (CSA) or pre-form the N-oxide .
-
Radical Source: Switch from carboxylic acids (Ag/persulfate) to Zinc Sulfinates or Boronic Acids (photoredox) to generate radicals at lower temperatures, reducing thermal byproducts.
-
Solvent System: Use a biphasic system (DCM/H2O) with vigorous stirring to prevent over-alkylation (polysubstitution).
Data: Radical Size vs. Regioselectivity (C1:C3 Ratio)
| Radical Species | Standard Isoquinoline | 8-Fluoroisoquinoline | Observation |
|---|
| Methyl (
Critical Fix: If you need a bulky group at C1, do not use Minisci. Use Nucleophilic Addition of Grignard/Lithiate to the N-oxide, followed by elimination (Reissert-Henze type reaction). The anionic nucleophile is less sensitive to the steric clash than the neutral radical.
Module B: Distal Functionalization (C5 vs. C7)
User Issue: "I need to halogenate the benzene ring. I expected C5, but I'm getting mixtures or no reaction."
Diagnosis
In 8-fluoroisoquinoline, the pyridine ring deactivates the system. Electrophilic Aromatic Substitution (EAS) must occur on the benzene ring.
-
C5: Para to Fluorine (Activated).
-
C7: Ortho to Fluorine (Activated, but sandwiched between F and C6).
-
C6: Meta to Fluorine (Deactivated).
The Trap: Standard Lewis acids (
Protocol: Superacid-Promoted C5-Bromination
This protocol uses a "swamping" strategy to protonate the nitrogen, preventing catalyst poisoning, while exploiting the 8-F para-directing effect.
-
Solvent: Conc.
(acts as solvent and N-blocker). -
Reagent: N-Bromosuccinimide (NBS). Avoid elemental bromine (
) as it forms charge-transfer complexes with Nitrogen. -
Temperature: 0°C
RT. (Do not heat initially). -
Quench: Pour onto ice/NaOH slowly.
Regioselectivity Logic: The 8-F atom directs incoming electrophiles to C5 . The C7 position is sterically crowded by the 8-F atom itself, making C5 the exclusive product in >90% of cases.
Module C: The "Impossible" C7 Functionalization
User Issue: "I need to install a group at C7 (ortho to Fluorine). Lithiation is destroying my molecule."
Diagnosis
You are facing a pKa vs. Kinetic conflict.
-
Thermodynamic Sink: C1-H is the most acidic proton (pKa ~32).
-
Kinetic Target: C7-H is activated by the Directed Ortho Metalation (DoM) effect of 8-F, but it is less acidic than C1.
-
Result: Adding
-BuLi results in C1 lithiation (or nucleophilic attack at C1).
Protocol: The "Blocked-Base" Strategy (LTC)
To hit C7, you must sterically disqualify C1 and use a base that coordinates to the Fluorine.
Reagents:
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Why? It is too bulky to attack C1 (due to 8-F peri-effect) or C3.
-
Additive: KDA (Potassium diisopropylamide) - "Lickor base" variants can modify selectivity.
-
Temperature: -78°C (Strict control).
Workflow:
-
Cool THF solution of 8-fluoroisoquinoline to -78°C.
-
Add LiTMP (1.1 equiv) dropwise. The bulk of LiTMP + the bulk of 8-F prevents C1 deprotonation.
-
The Li atom coordinates to the 8-F lone pair, directing deprotonation to C7 .
-
Quench with electrophile (
, DMF, etc.).
Visualizing the Decision Matrix
The following diagram illustrates the decision logic for functionalizing 8-fluoroisoquinoline based on the desired position.
Caption: Decision tree for regioselective functionalization of 8-fluoroisoquinoline. Colors indicate distinct chemical pathways.
FAQ: Common Failures
Q: I tried to lithiate C1 with n-BuLi, but I got a complex mixture. Why?
A:
-
Fix: Use a non-nucleophilic base like LiTMP or LDA . If you specifically want C1-Li, use LiTMP but be aware that the 8-F steric block might slow this down, allowing C7 lithiation to compete.
Q: Can I use Palladium catalysis to arylate C8? A: No. C8 is occupied by Fluorine. However, you can use the Fluorine as a handle for SNAr (Nucleophilic Aromatic Substitution) if the ring is sufficiently activated (e.g., N-oxide form or strong EWG at C5). Alternatively, you can use Ni-catalyzed C-F activation (e.g., with Ni(COD)2 and phosphine ligands) to replace the Fluorine with an aryl group (Suzuki-type coupling via C-F bond cleavage).
Q: My Minisci reaction on 8-fluoroisoquinoline turned into black tar. A: The 8-F group lowers the LUMO, making the ring prone to polymerization.
-
Fix: Lower the temperature. Add the oxidant (persulfate) very slowly via syringe pump. Ensure the reaction is biphasic (DCM/Water) to extract the product immediately after formation, protecting it from further radical attack.
References
-
Minisci Reaction Fundamentals & Regioselectivity
- Mechanism and utility of the Minisci reaction for heterocycle functionaliz
- Source: Duncton, M. A. (2011). Med. Chem. Commun.
-
Lithiation of Fluorinated N-Heterocycles
- Strategies for selective metalation of pyridine and isoquinoline deriv
- Source: Schlosser, M., et al. (2005). Eur. J. Org. Chem. (General principles of organolithium selectivity in fluoro-heterocycles).
-
Transition Metal C-H Activation (Isoquinolines)
-
C5-Halogenation of 8-Substituted Quinolines/Isoquinolines
-
Metal-free, regioselective remote C5-H halogenation.[4]
- Source: Chemical Science (RSC), 2019.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability & Handling of 1-Chloro-8-fluoroisoquinoline
[1][2]
Ticket Category: Heterocyclic Chemistry / Reaction Optimization Subject: Stability of 1-Chloro-8-fluoroisoquinoline under Basic Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary & Molecule Profile[2]
The Core Challenge: 1-Chloro-8-fluoroisoquinoline is a "spring-loaded" electrophile.[1][2] The C1-Chlorine atom is activated by the adjacent ring nitrogen (C=N bond), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2][3]
The "8-Fluoro" Aggravator: While 1-chloroisoquinoline is already reactive, the fluorine atom at the C8 position exerts a strong electron-withdrawing inductive effect (-I).[1][2] This depletes electron density from the ring system, making the C1 position significantly more electrophilic than in the unsubstituted parent compound.[1] Consequently, this molecule is hypersensitive to hydrolysis and nucleophilic attack under basic conditions.[3]
| Property | Description | Implication for Stability |
| C1-Cl Bond | Good leaving group adjacent to imine nitrogen.[1][2] | Primary site of instability (SNAr).[1][2] |
| C8-F Substituent | Inductive electron withdrawal.[1][2] | Increases reaction rate at C1; destabilizes molecule in aqueous base.[1][2] |
| pKa (Conjugate Acid) | Lower than isoquinoline.[1][2] | Ring nitrogen is less basic; ring carbons are more electrophilic.[1][2] |
Troubleshooting Guide: Common Instability Issues
Issue #1: The "Ghost" Peak (Hydrolysis)
Symptom: During LC-MS monitoring of a cross-coupling reaction (e.g., Suzuki-Miyaura) in aqueous base, the starting material disappears, replaced by a polar peak with a mass of [M-Cl+OH] (M+16 mass shift).[1][2][3]
Root Cause:
Hydroxide ions (
Corrective Actions:
-
Switch to Anhydrous Bases: Replace aqueous
or with anhydrous or suspended in organic solvent.[1][2] -
Reduce Water Activity: If water is required for the catalyst cycle, use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (PTC) to keep the hydroxide in the aqueous layer and the substrate in the organic layer.[2]
-
Steric Shielding: Use bulkier bases if possible, though hydroxide generation from trace water is the usual culprit.[1][2]
Issue #2: Unexpected By-products (Alkoxylation/Amination)
Symptom: When using alkoxide bases (e.g., NaOMe, NaOEt) or amine bases, a product with mass [M-Cl+OR] or [M-Cl+NR2] is observed.[1][2][3]
Root Cause: The substrate undergoes SNAr with the base itself.[1][2] The 8-fluoro substituent accelerates this reaction compared to standard isoquinolines.[1][2]
Corrective Actions:
-
Base Matching: If the reaction solvent is an alcohol (e.g., MeOH), you must accept that methoxylation is a competing pathway.[2][3]
-
Non-Nucleophilic Bases: Switch to bases that cannot act as SNAr nucleophiles:
Issue #3: Regioselectivity Loss (C8 vs C1)
Symptom: In very strong base (e.g.,
Root Cause: While C1 is the primary electrophile, the C8-F position activates the C7 proton (ortho-lithiation) or can undergo elimination to form an aryne (specifically, 7,8-isoquinolyne) under forcing conditions.[1][2][3]
Corrective Actions:
Visualizing the Instability Pathways[2]
The following diagram illustrates the competitive pathways that degrade 1-Chloro-8-fluoroisoquinoline in basic media.
Figure 1: Competitive degradation pathways. The C1-Cl bond is the primary failure point in the presence of nucleophilic bases.[1][2]
Validated Protocols
Protocol A: Rapid Stability Assay (Go/No-Go Test)
Use this protocol to validate solvent/base compatibility before committing expensive catalysts.[1][2][3]
-
Preparation: Dissolve 10 mg of 1-Chloro-8-fluoroisoquinoline in 1 mL of the desired solvent (e.g., THF, DMF, Toluene).
-
Stress Test: Add 2 equivalents of your proposed base (e.g.,
or ). -
Analysis: Take a 50 µL aliquot, dilute with MeCN, and inject into LC-MS.
-
Interpretation:
Protocol B: Hydrolysis-Resistant Suzuki Coupling
Designed to prevent isoquinolinone formation.[1][2]
-
Inerting: Flame-dry a reaction vial and cycle Argon/Vacuum 3 times.
-
Solvent System: Use 1,4-Dioxane (anhydrous).[1][2][3] Avoid alcohols.
-
Base: Use Anhydrous
(finely ground). Do not use aqueous solutions. -
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Standard robust catalysts).
-
Procedure:
-
Why this works: The solubility of
in dioxane is low, creating a "slow-release" effect that maintains basicity for the catalytic cycle without overwhelming the system with dissolved nucleophiles.[1][2]
Frequently Asked Questions (FAQs)
Q: Can I use NaOH or KOH as a base for cross-coupling this molecule?
A: No. Hydroxide is a strong nucleophile and small enough to attack C1 rapidly.[1][2] You will convert your starting material into the isoquinolinone.[1] Use Carbonates (
Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the 8-fluoro-1(2H)-isoquinolinone .[1][2] The hydrolysis converts the lipophilic chloro-compound into a polar amide/lactam species, which sticks to the silica baseline in standard non-polar eluents.[1][2]
Q: How should I store the 1-Chloro-8-fluoro derivative? A: Store under Nitrogen or Argon at 2-8°C. Moisture in the air can slowly hydrolyze the C1-Cl bond over months, releasing HCl gas which autocatalyzes further degradation.[1][2]
Q: Is the 8-Fluoro group stable to SNAr? A: Generally, yes . The C1-Cl bond is significantly more reactive than the C8-F bond.[1][2] Unless you are using extremely harsh conditions or specific directing groups, the nucleophile will selectively attack C1.[3]
Decision Tree: Selecting the Right Conditions
Figure 2: Logic flow for minimizing side reactions during method development.
References
-
Reactivity of 1-Chloroisoquinolines
-
Joule, J. A., & Mills, K.[2][3] (2010).[1][2] Heterocyclic Chemistry . 5th Ed. Wiley.[1][2] (General reference for Isoquinoline reactivity, specifically nucleophilic displacement at C1).
-
BenchChem.[1][2][4] (2025).[1][2][4][5] Stability of 6-Chloroisoquinoline-1-carbaldehyde . Retrieved from .[2][3] (Demonstrates parallel hydrolysis risks in 1-substituted isoquinolines).
-
-
SNAr Mechanisms in Heterocycles
-
Suzuki Coupling Protocols
-
Billingsley, K., et al.[2][3][7] (2007).[1][2][7] Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction . Journal of the American Chemical Society.[1][7][8] Retrieved from .[2][3] (Provides standard anhydrous coupling conditions suitable for labile substrates).
-
-
Product Data & Handling
Sources
- 1. CAS 19493-44-8: 1-Chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of 1-Chloroisoquinolines
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 1-chloroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in their experiments. As a foundational method for carbon-carbon bond formation, particularly in the synthesis of pharmacologically active compounds, optimizing the Suzuki-Miyaura coupling is paramount.[1][2][3] This resource provides in-depth, experience-based insights and actionable troubleshooting steps to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues that arise during the Suzuki coupling of 1-chloroisoquinolines. The advice provided is rooted in established mechanistic principles and practical laboratory experience.
Q1: My Suzuki coupling reaction with a 1-chloroisoquinoline is showing very low or no conversion. Where should I start troubleshooting?
Low or no conversion is a frequent challenge, often stemming from issues with reagents, the catalytic system, or reaction conditions. A systematic approach is crucial for identifying the root cause.
A1: Initial Checks & "Quick Wins"
Before delving into more complex parameter optimization, it's essential to verify the integrity of your foundational components.
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids can be susceptible to degradation, particularly protodeboronation.[4] It is recommended to use freshly purchased or recently purified boronic acids. For particularly sensitive substrates, consider more stable derivatives like pinacol esters or potassium aryltrifluoroborates.[4][5]
-
Solvent and Base Purity: Ensure that your solvents are anhydrous, especially if the protocol specifies, and have been properly degassed.[4] The choice and quality of the base are critical for activating the boronic acid for the transmetalation step.[6]
-
-
Inert Atmosphere:
Q2: I've confirmed my reagents are of high quality and my setup is rigorously anaerobic, but the conversion is still poor. What's the next step?
If the initial checks do not resolve the issue, the next logical step is to scrutinize the catalytic system and the reaction conditions more closely.
A2: Optimizing the Catalytic System and Reaction Parameters
The interplay between the palladium source, ligand, base, and solvent is intricate and often substrate-dependent.
-
Catalyst and Ligand Selection:
-
Palladium Precatalyst: While Pd(II) precatalysts are common, their in-situ reduction to the active Pd(0) species can sometimes be inefficient.[4] If you suspect this is an issue, consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4]
-
Ligand Choice: For challenging substrates like electron-rich heteroaryl chlorides, the choice of ligand is paramount.[7][8] Electron-rich and bulky phosphine ligands, such as those from the Buchwald and DavePhos families, can facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.[5][7][9]
-
-
Base and Solvent Synergy:
| Parameter | Recommendation | Rationale |
| Palladium Source | Screen both Pd(II) and Pd(0) precatalysts. | Inefficient reduction of Pd(II) can stall the reaction. |
| Ligand | For 1-chloroisoquinolines, consider bulky, electron-rich phosphine ligands (e.g., Buchwald or DavePhos type ligands). | These ligands promote the challenging oxidative addition of the aryl chloride to the palladium center.[5][7] |
| Base | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | The optimal base depends on the specific substrates and solvent system.[13] |
| Solvent | Common choices include THF, dioxane, toluene, and DMF, often with water as a co-solvent.[2][10] | Solvent polarity can influence the solubility of reagents and the stability of catalytic intermediates.[14] |
| Temperature | A starting point of 90-120°C is often effective.[6] | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[4] |
Q3: My reaction is producing significant side products, such as dehalogenation of the starting material or homocoupling of the boronic acid. How can I suppress these?
The formation of side products not only consumes starting materials, reducing the yield of the desired product, but also complicates purification.
A3: Minimizing Side Reactions
-
Dehalogenation: The replacement of the chlorine atom with hydrogen can occur, especially when using certain bases or solvents.[6] If you observe significant dehalogenation, consider switching to a non-hydridic base and minimizing the reaction time and temperature.[6]
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[6] Rigorous degassing is the primary solution.[4][6] In some instances, the slow addition of the boronic acid can also help to minimize its concentration at any given time, thus reducing the rate of homocoupling.[6]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common decomposition pathway. Using fresh boronic acid and ensuring anhydrous conditions (if water is promoting this side reaction) are key preventative measures.[6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 1-Chloroisoquinoline
This protocol provides a starting point for the optimization of your reaction.
-
Reaction Setup: To an oven-dried reaction vessel, add the 1-chloroisoquinoline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: Add the palladium precatalyst and ligand (or a pre-formed catalyst complex) under a positive pressure of inert gas.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) under an inert atmosphere and stir for the intended duration (typically monitored by TLC or LC-MS).[6]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in your Suzuki coupling reaction.
Caption: A decision-making workflow for troubleshooting low conversion.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to rational troubleshooting.
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[8]
References
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem. (n.d.).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. (n.d.).
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
- The iron-catalysed Suzuki coupling of aryl chlorides - -ORCA - Cardiff University. (n.d.).
- The iron-catalysed Suzuki coupling of aryl chlorides. (2024, October 17).
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025, May 20).
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.).
- New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal. (n.d.).
- Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. (n.d.).
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. (2022, October 3).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.).
- common mistakes in reactions involving 6-Chloroisoquinoline-1-carbaldehyde - Benchchem. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. (2024, May 3).
- Optimization of reaction conditions for Suzuki coupling 1 - ResearchGate. (n.d.).
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC. (2025, November 26).
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC. (2020, May 13).
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - Illinois. (2022, October 28).
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. jsynthchem.com [jsynthchem.com]
- 14. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 1-Chloro-8-fluoroisoquinoline
Abstract
This guide presents a detailed predictive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra for 1-chloro-8-fluoroisoquinoline, a halogenated heterocyclic compound representative of scaffolds found in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of NMR spectroscopy, substituent effects in aromatic systems, and comparative data from structurally analogous compounds to provide a robust framework for spectral assignment and structural verification. We delve into the causal factors influencing chemical shifts and coupling constants, offer a validated protocol for experimental data acquisition, and provide a workflow for comprehensive analysis. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR for the unambiguous structural elucidation of novel chemical entities.
The Structural Landscape of 1-Chloro-8-fluoroisoquinoline
The precise assignment of NMR signals begins with a clear understanding of the molecule's structure and the unique electronic environment of each nucleus. 1-chloro-8-fluoroisoquinoline possesses a bicyclic aromatic system where a pyridine ring is fused to a benzene ring. The positions are numbered according to IUPAC nomenclature, as illustrated below. The key features influencing the NMR spectra are the electron-withdrawing nitrogen atom and the two halogen substituents, chlorine at the C-1 position and fluorine at the C-8 position. These substituents exert significant inductive and mesomeric effects, which modulate the electron density across the ring system and, consequently, the chemical shifts of the attached protons.
Caption: Structure and numbering of 1-Chloro-8-fluoroisoquinoline.
Predicted ¹H and ¹⁹F NMR Spectral Parameters
The following table summarizes the predicted NMR data for 1-chloro-8-fluoroisoquinoline in a typical deuterated solvent like CDCl₃. These predictions are derived from established substituent effects and data from related compounds such as 1-chloroisoquinoline[1] and various fluorinated quinolines and isoquinolines[2][3].
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-3 | 8.2 – 8.4 | Doublet (d) | ³J(H3-H4) ≈ 5-6 Hz |
| ¹H | H-4 | 7.6 – 7.8 | Doublet (d) | ³J(H4-H3) ≈ 5-6 Hz |
| ¹H | H-5 | 7.9 – 8.1 | Doublet (d) | ³J(H5-H6) ≈ 8-9 Hz |
| ¹H | H-6 | 7.6 – 7.8 | Triplet (t) or ddd | ³J(H6-H5) ≈ 8-9 Hz, ³J(H6-H7) ≈ 7-8 Hz |
| ¹H | H-7 | 7.4 – 7.6 | Doublet of Doublets (dd) | ³J(H7-H6) ≈ 7-8 Hz, ³J(H7-F8) ≈ 9-10 Hz |
| ¹⁹F | F-8 | -115 to -125 | Doublet of Doublets (dd) | ³J(F8-H7) ≈ 9-10 Hz, ⁴J(F8-H5) ≈ 5-7 Hz |
Rationale for ¹H NMR Predictions
-
H-3 and H-4: These protons are on the pyridine ring. H-3 is adjacent to the electron-withdrawing nitrogen, but also ortho to the C-1 chlorine. Its chemical shift will be downfield. H-4 is coupled only to H-3, resulting in a clean doublet. The signal for H-3 will also be a doublet due to coupling with H-4. Typical ³J coupling in such aromatic systems is around 5-6 Hz[4].
-
H-5, H-6, and H-7: These protons reside on the carbocyclic (benzene) ring.
-
H-5: This proton is in a peri position to the nitrogen lone pair and is significantly deshielded, placing it far downfield. It is coupled to H-6, appearing as a doublet.
-
H-6: This proton is expected to be the most shielded of the aromatic protons. It will be split by both H-5 and H-7, likely appearing as a triplet or a doublet of doublets if the coupling constants are dissimilar.
-
H-7: This proton experiences two key couplings: a standard ortho ³J coupling to H-6 and, critically, a through-space or through-bond ³J coupling to the fluorine at C-8. This will result in a doublet of doublets, which is a key signature for this structure. The magnitude of ³J(H-F) coupling is typically in the range of 8-10 Hz[5].
-
-
Comparison to 1-Chloroisoquinoline: For the parent 1-chloroisoquinoline, the proton at C-8 (analogous to our F-8 position) appears around 8.3 ppm[1]. Replacing this proton with a highly electronegative fluorine atom will significantly alter the electronic environment of the neighboring H-7, contributing to its specific chemical shift and introducing the characteristic H-F coupling.
Rationale for ¹⁹F NMR Predictions
Fluorine-19 NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus[5][6].
-
Chemical Shift: The chemical shift range for fluorine is vast, but for fluoroaromatic compounds, signals typically appear between -100 and -200 ppm relative to CFCl₃[5][7]. The exact position of the F-8 signal will be influenced by the adjacent chlorine and the overall heterocyclic system.
-
Multiplicity: The ¹⁹F signal will provide crucial structural information through its coupling to nearby protons.
-
It will exhibit a large ³J coupling to the ortho proton H-7, resulting in a doublet.
-
A smaller, but significant, four-bond coupling (⁴J) to H-5 across the bay region is also anticipated. This interaction will further split the signal into a doublet of doublets. Observing this ⁴J(F-H) coupling would be strong evidence for the proposed assignment.
-
Validated Experimental Protocol for Data Acquisition
Achieving high-quality, reproducible NMR data requires a meticulous experimental approach. The following protocol is designed to be a self-validating system for compounds like 1-chloro-8-fluoroisoquinoline.
Step 1: Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For solubility or stability issues, alternatives like DMSO-d₆ or Acetone-d₆ can be used. Note that solvent choice can slightly alter chemical shifts[8].
-
Concentration: Prepare a solution with a concentration of 5-15 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard:
-
For ¹H NMR , add a small amount of tetramethylsilane (TMS) to reference the spectrum to 0.00 ppm.
-
For ¹⁹F NMR , an external reference of CFCl₃ (0.00 ppm) is standard. Alternatively, an internal standard like trifluorotoluene can be used, but its signals must not overlap with the analyte's signal[9].
-
Step 2: NMR Instrument Setup & Calibration
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of observing both ¹H and ¹⁹F frequencies.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁹F channels to ensure maximum signal sensitivity and correct pulse shapes.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
Step 3: ¹H NMR Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for accurate signal integration.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
Step 4: ¹⁹F NMR Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., Bruker 'zgpg30' with GARP or WALTZ-16 decoupling) to simplify the spectrum initially. A coupled ¹⁹F spectrum (without proton decoupling) should also be acquired to observe the crucial H-F coupling patterns.
-
Spectral Width: A wide spectral width of ~250 ppm, centered around -120 ppm, is recommended for initial scouting[9].
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 64 to 256 scans. While ¹⁹F is a sensitive nucleus, lower concentrations may require more scans.
Analytical Workflow
A systematic workflow is essential for moving from raw data to a confirmed structure. Advanced 2D NMR experiments can be employed to resolve any ambiguities from the 1D spectra.
Caption: Workflow for NMR data analysis and structural confirmation.
Conclusion
References
-
D. B. T. H. T. C. F. C. M. L. W. S. J. P. D. S. G. S. T. M. W. J. A. G. M. E. M. S. W. M. T. L. B. E. G. D. J. H. T. M. C. J. A. K. G. S. S. J. C. T. C. M. D. J. P. D. L. G. S. T. M. W. J. A. G. M. E. M. S. W. M. T. L. B. E. G. D. J. H. T. M. C. J. A. K. G. S. S. J. C. T. C. M. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3748–3754. [Link]
-
National Center for Biotechnology Information. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved February 21, 2026, from [Link]
-
Freedberg, D. I., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(33), 7721-7729. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... ResearchGate. Retrieved February 21, 2026, from [Link]
-
Govindachari, T. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]
-
Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3426. [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. Retrieved February 21, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved February 21, 2026, from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Compound Interest. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. PubMed Central. [Link]
-
Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
MDPI. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules. [Link]
-
National Center for Biotechnology Information. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed Central. [Link]
-
ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Retrieved February 21, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 21, 2026, from [Link]
-
Trade Science Inc. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Organic Chemistry: An Indian Journal, 14(2). [Link]
-
ResearchGate. (n.d.). NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal. ResearchGate. Retrieved February 21, 2026, from [Link]
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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A Comparative Guide to the Reactivity of 1-Chloro-8-fluoroisoquinoline and 1-Chloroisoquinoline in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final target molecules. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as 1-chloroisoquinoline, are versatile intermediates for introducing a variety of functional groups.[1][2] This guide provides an in-depth technical comparison of the reactivity of 1-chloro-8-fluoroisoquinoline and its parent analogue, 1-chloroisoquinoline, with a focus on nucleophilic aromatic substitution (SNAr) reactions.
The Underlying Chemistry: Nucleophilic Aromatic Substitution on the Isoquinoline Core
Nucleophilic aromatic substitution (SNAr) is a key transformation for functionalizing electron-deficient aromatic and heteroaromatic rings.[3] The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The reactivity of the substrate in an SNAr reaction is primarily governed by two factors:
-
The electrophilicity of the carbon atom bearing the leaving group: A more electron-deficient carbon center will be more susceptible to attack by a nucleophile. This is enhanced by the presence of electron-withdrawing groups on the aromatic ring.[3]
-
The stability of the Meisenheimer intermediate: The negative charge developed in this intermediate needs to be effectively stabilized, typically through resonance delocalization onto electron-withdrawing substituents or heteroatoms within the ring system.[5]
In the case of isoquinoline, the nitrogen atom in the ring acts as an electron-withdrawing group, rendering the pyridine ring electron-deficient and activating it towards nucleophilic attack. The C-1 position is particularly activated for SNAr due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[6]
A Tale of Two Molecules: The Influence of the 8-Fluoro Substituent
The primary difference between our two molecules of interest is the presence of a fluorine atom at the 8-position of the isoquinoline ring in 1-chloro-8-fluoroisoquinoline. The effect of this substituent on the reactivity at the C-1 position is not immediately obvious and is a result of a delicate balance of several electronic and steric factors.
The Dual Nature of Fluorine: Inductive vs. Resonance Effects
Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I).[7] This effect operates through the sigma bond network and decreases with distance. In 1-chloro-8-fluoroisoquinoline, the C-8 fluorine atom will inductively withdraw electron density from the entire fused ring system, including the C-1 position. This overall decrease in electron density should enhance the electrophilicity of the C-1 carbon, making it more susceptible to nucleophilic attack.
However, like other halogens, fluorine also possesses lone pairs of electrons that can be donated into the aromatic pi-system through a resonance effect (+M). This resonance effect is generally weaker for fluorine compared to other halogens due to less effective orbital overlap with carbon. The +M effect of fluorine would donate electron density into the ring, counteracting the -I effect.
In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. Therefore, the factors that stabilize this intermediate are of paramount importance. The strong -I effect of the 8-fluoro substituent is expected to stabilize the anionic Meisenheimer intermediate formed upon nucleophilic attack at C-1, thereby lowering the activation energy of the reaction.
The "Peri" Interaction: A Through-Space Effect
The 1- and 8-positions in the isoquinoline (and naphthalene) system are in close spatial proximity, leading to what are known as "peri-interactions".[8][9] These through-space interactions can be both steric and electronic in nature. In 1-chloro-8-fluoroisoquinoline, the lone pairs of the fluorine and chlorine atoms, as well as the polarized C-F and C-Cl bonds, will interact. This interaction could have several consequences:
-
Steric Hindrance: While fluorine is relatively small, the peri-interaction with the chlorine atom could introduce some steric strain, potentially distorting the planarity of the ring system.[10] However, this effect is likely to be minimal and may not significantly hinder the approach of a nucleophile to the C-1 position.
-
Electronic Repulsion: The repulsion between the electron clouds of the two halogen atoms could influence the conformation of the molecule and the electronic environment at the C-1 position.
-
Through-space inductive effect: The highly electronegative fluorine atom can exert a through-space field effect, further withdrawing electron density from the C-1 position and enhancing its electrophilicity.
Given the strong electron-withdrawing nature of fluorine, it is hypothesized that the inductive effect (-I) and the through-space field effect will be the dominant factors influencing the reactivity of 1-chloro-8-fluoroisoquinoline. These effects are expected to outweigh the weaker resonance donation (+M) from the fluorine atom.
Reactivity Comparison: A Hypothesis
Based on the analysis of the electronic and peri-effects, we can formulate a hypothesis regarding the relative reactivity of our two target molecules:
Hypothesis: 1-Chloro-8-fluoroisoquinoline is expected to be more reactive towards nucleophilic aromatic substitution at the C-1 position than 1-chloroisoquinoline.
The reasoning for this hypothesis is summarized in the table below:
| Factor | 1-Chloroisoquinoline | 1-Chloro-8-fluoroisoquinoline | Predicted Effect on Reactivity at C-1 |
| Inductive Effect | Baseline | Strong -I effect from C-8 Fluorine | Increased electrophilicity of C-1 and stabilization of Meisenheimer intermediate |
| Resonance Effect | Baseline | Weak +M effect from C-8 Fluorine | Minor counteracting effect, likely outweighed by -I effect |
| Peri-Interaction | None | Potential through-space electron withdrawal and minor steric effects | Further enhancement of C-1 electrophilicity |
| Overall Prediction | Baseline Reactivity | Higher Reactivity | 1-Chloro-8-fluoroisoquinoline is the more reactive substrate |
Proposed Experimental Validation
To empirically test our hypothesis, a comparative kinetic study is proposed. This experiment will monitor the rate of reaction of both 1-chloroisoquinoline and 1-chloro-8-fluoroisoquinoline with a model nucleophile, such as morpholine, under identical reaction conditions.
Experimental Protocol
Objective: To compare the reaction rates of 1-chloroisoquinoline and 1-chloro-8-fluoroisoquinoline with morpholine.
Materials:
-
1-Chloroisoquinoline (≥98% purity)
-
1-Chloro-8-fluoroisoquinoline (≥98% purity)
-
Morpholine (≥99% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Internal standard (e.g., dodecane or a non-reactive aromatic compound)
-
Reaction vials, magnetic stir bars, heating block
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 1-chloroisoquinoline (0.1 M) in anhydrous DMSO containing a known concentration of the internal standard.
-
Prepare a stock solution of 1-chloro-8-fluoroisoquinoline (0.1 M) in anhydrous DMSO containing the same concentration of the internal standard.
-
Prepare a stock solution of morpholine (1.0 M) in anhydrous DMSO.
-
-
Reaction Setup:
-
In separate reaction vials, place a magnetic stir bar.
-
To each vial, add the respective chloro-isoquinoline stock solution.
-
Place the vials in a pre-heated heating block set to a constant temperature (e.g., 80 °C).
-
Initiate the reaction by adding the morpholine stock solution to each vial simultaneously.
-
-
Reaction Monitoring:
-
At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., acetonitrile/water).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC to determine the concentration of the starting material (1-chloro-isoquinoline or 1-chloro-8-fluoroisoquinoline) and the product (1-morpholino-isoquinoline or 8-fluoro-1-morpholino-isoquinoline) relative to the internal standard.
-
Generate a calibration curve for each starting material and product to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for each reaction.
-
Determine the initial reaction rate for both substrates. A direct comparison of the rates will provide evidence to support or refute the initial hypothesis.
-
Visualizing the Workflow
Caption: Experimental workflow for the comparative kinetic analysis.
Visualizing the SNAr Mechanism
The mechanism for the nucleophilic aromatic substitution of 1-chloroisoquinoline with a generic nucleophile (Nu-) is depicted below. The presence of the 8-fluoro substituent in 1-chloro-8-fluoroisoquinoline is expected to accelerate the rate-determining first step by stabilizing the Meisenheimer intermediate.
Caption: Generalized SNAr mechanism at the C-1 position of isoquinoline.
(Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.)
Conclusion for the Modern Researcher
In the quest for novel therapeutics and functional materials, a deep understanding of the reactivity of key synthetic intermediates is indispensable. While both 1-chloroisoquinoline and 1-chloro-8-fluoroisoquinoline serve as valuable precursors, the presence of the 8-fluoro substituent is predicted to significantly enhance the rate of nucleophilic aromatic substitution at the C-1 position. This heightened reactivity can be attributed to the potent electron-withdrawing inductive effect and potential through-space interactions of the fluorine atom, which increase the electrophilicity of the reaction center and stabilize the key Meisenheimer intermediate.
For the synthetic chemist, this implies that reactions with 1-chloro-8-fluoroisoquinoline may proceed under milder conditions, with shorter reaction times, or with a broader range of weaker nucleophiles compared to its non-fluorinated counterpart. The proposed experimental protocol provides a clear and robust framework for validating this hypothesis, offering a practical approach to generating the quantitative data needed to make informed decisions in the laboratory. As the demand for increasingly complex and diverse molecular architectures grows, a nuanced appreciation for the subtle yet powerful effects of substituents will continue to be a cornerstone of innovative and efficient chemical synthesis.
References
-
Frontiers in Chemistry. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
-
Leitch, D. C., et al. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors." Chemical Science, 2021. [Link]
-
Mikshiev, V. Y., et al. "peri-Interactions in 1,8-bis(dimethylamino)naphthalene ortho-ketimine cations facilitate[1][11]-hydride shift: selective synthesis of 1,2,3,4-tetrahydrobenzo[h]quinazolines." Organic & Biomolecular Chemistry, 2022. [Link]
-
Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. [Link]
-
MDPI. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules, 2023. [Link]
-
ResearchGate. Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)—A Mass Spectrometry and Computational Study. [Link]
-
ResearchGate. Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. [Link]
-
Kilian, P. More Detail on Peri-Substitution Research. [Link]
-
National Center for Biotechnology Information. "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules, 2015. [Link]
-
Organic Chemistry Portal. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
National Center for Biotechnology Information. "peri-Interactions in 1,8-bis(dimethylamino)naphthalene ortho-ketimine cations facilitate[1][11]-hydride shift: selective synthesis of 1,2,3,4-tetrahydrobenzo[ h]quinazolines." Organic & Biomolecular Chemistry, 2022. [Link]
-
Quora. Why does nucleophilic substitution in isoquinoline favour at position 1?[Link]
-
ACS Publications. "Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates." The Journal of Organic Chemistry, 2002. [Link]
-
Unknown. aromatic nucleophilic substitution. [Link]
-
Unknown. Chapter 7_Quinolines and Isoquinolines.pdf. [Link]
-
National Center for Biotechnology Information. "Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets." Molecules, 2021. [Link]
-
National Center for Biotechnology Information. "Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study." Frontiers in Chemistry, 2022. [Link]
-
ChemRxiv. Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers. [Link]
-
Royal Society of Chemistry. "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes." RSC Advances, 2025. [Link]
-
MDPI. "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue." Molecules, 2000. [Link]
-
MDPI. "A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring." Molecules, 2023. [Link]
-
Indian Academy of Sciences. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. [Link]
-
MDPI. "Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties." Molecules, 2025. [Link]
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Safety Operating Guide
1-Chloro-8-fluoroisoquinoline: The Definitive Disposal & Handling Guide
[1]
From the Desk of the Senior Application Scientist
In drug discovery, halogenated isoquinolines are high-value scaffolds, but they present specific downstream risks that generic safety training often overlooks. 1-Chloro-8-fluoroisoquinoline is not just "organic waste."[1] Its specific substitution pattern—a chlorine at C1 and a fluorine at C8—dictates a strict disposal protocol.
The presence of fluorine is the critical logistical variable here. Upon thermal decomposition (incineration), this molecule generates Hydrogen Fluoride (HF) in addition to Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).[1] Standard municipal incinerators cannot handle high-load fluorinated waste without specific scrubbing capabilities.[1]
This guide provides a self-validating workflow to ensure you protect both your laboratory personnel and your facility's regulatory compliance standing.
Part 1: Pre-Disposal Hazard Assessment[1]
Before initiating disposal, you must validate the state of the material.[1] Disposal procedures differ strictly between the pure solid and solution-phase reaction mixtures.
Chemical Hazard Profile
| Parameter | Data | Operational Implication |
| Chemical Structure | Halogenated Heterocycle | Must be segregated from non-halogenated waste.[1][2][3][4] |
| Combustion Byproducts | HF , HCl, NOx, COx | Requires incineration with caustic scrubbers.[1] |
| Reactivity | Incompatible with Strong Oxidizers | Do not mix with Nitric Acid or Peroxides in waste streams. |
| Signal Word | WARNING | Standard PPE is insufficient; chemical-resistant barriers required.[1] |
| Hazard Statements | H315, H319, H335 | Irritant to eyes, skin, and respiratory system.[1] |
Part 2: Waste Stream Segregation Logic
The most common compliance failure is misclassifying halogenated solids as "General Trash" or mixing fluorinated mother liquors with non-halogenated solvents. Use the following decision logic to assign the correct waste stream.
Figure 1: Segregation Logic Tree. Note that adding 1-Chloro-8-fluoroisoquinoline to a non-halogenated solvent (like Methanol) converts the entire mixture into "Halogenated Waste" for regulatory purposes.[1]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicable for: Expired reagent, contaminated gloves, weigh boats, and spill cleanup materials.[1]
-
Primary Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag immediately.[1][2]
-
Constituents: Write "1-Chloro-8-fluoroisoquinoline" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Critical Note: Write "Contains Organic Fluorine" in the comments section to alert the disposal vendor.
-
-
Storage: Store in the Solid Waste Accumulation Area , away from oxidizers.
Protocol B: Liquid Waste (Reaction Mixtures & Rinsates)
Applicable for: Mother liquors, HPLC effluent, and rotary evaporator traps.[1]
-
Container Selection: Use a chemically resistant carboy (HDPE or Glass). Do not use metal cans (corrosion risk from potential hydrolysis to HCl/HF).
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid waste) or strong bases.
-
Transfer: Funnel liquid into the container designated "HALOGENATED ORGANIC WASTE."
-
Scientist's Insight: Even if you dissolved the compound in Ethyl Acetate (non-halogenated), the presence of the solute (1-Chloro-8-fluoroisoquinoline) renders the entire solution "Halogenated" under RCRA guidelines.[1]
-
-
Logging: Record the volume added on the waste log sheet.
Protocol C: Empty Container Management (The "RCRA Empty" Rule)[1]
-
Triple Rinse: The original reagent bottle must be triple-rinsed with a solvent capable of solubilizing the residue (e.g., Acetone or DCM).
-
Rinsate Disposal: Pour all three rinses into the Liquid Halogenated Waste container (Protocol B).
-
Defacing: Cross out the original label and mark "EMPTY."
-
Disposal: The bottle can now be discarded in standard glass trash (check local facility rules; some require washing glass).
Part 4: Regulatory & Lifecycle Management[1]
Understanding the "Cradle-to-Grave" lifecycle is essential for EHS compliance.[1]
RCRA Classification (USA): While 1-Chloro-8-fluoroisoquinoline is not explicitly P-listed or U-listed by name, it is regulated under the "Mixture Rule" and often falls under:
-
F-Codes (F001/F002): If spent halogenated solvents are involved.
-
Characteristic Waste: If the waste exhibits toxicity or if the solvent carrier is ignitable (D001 ).
The Incineration Endpoint: Your waste vendor does not landfill this. It is sent for High-Temperature Incineration .[1]
-
Mechanism:
-
The Risk: HF is highly corrosive to incinerator linings and is a regulated emission.
-
The Mitigation: By correctly labeling "Halogenated," you ensure the waste goes to a facility equipped with Wet Scrubbers (using NaOH/Lime) to neutralize the acid gases before release.[1]
Figure 2: The Lifecycle of Halogenated Waste. The Scrubber stage is the critical control point dependent on your correct labeling.
Part 5: Emergency Contingencies
Spill Response (Solid < 50g):
-
Evacuate the immediate area of unnecessary personnel.
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] Wear an N95 mask if dust is visible.[1]
-
Contain: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Clean: Scoop up material and place in a waste bag. Wipe the area with acetone, then soap and water.[1]
-
Dispose: Treat all cleanup materials as Protocol A (Solid Waste) .
Exposure First Aid:
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][5][6] The fluorine content increases the risk of corneal damage compared to simple organics.
-
Skin Contact: Wash with soap and water.[5][7] If redness persists, seek medical attention.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[8] (Specifically 40 CFR Part 261 - Identification and Listing of Hazardous Waste).
-
American Chemical Society (ACS).
-
National Institutes of Health (NIH).Waste Disposal Guide for Halogenated Solvents.
- Thermo Fisher Scientific.Safety Data Sheet: 1-Chloroisoquinoline (Structural Analog).
Sources
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Personal Protective Equipment (PPE) & Handling Guide: 1-Chloro-8-fluoroisoquinoline
Part 1: Strategic Overview & Hazard Architecture
Handling 1-Chloro-8-fluoroisoquinoline requires more than generic compliance; it demands a "Defensive Handling" strategy.[1] As a halogenated heterocyclic building block, this compound presents a dual-threat profile: the chlorine at position 1 introduces high electrophilic reactivity (making it a potent alkylating agent), while the fluorine at position 8 significantly increases lipophilicity.
The Scientific Reality: Standard Safety Data Sheets (SDS) often classify this family generically as "Irritant" (H315/H319/H335). However, experienced medicinal chemists treat 8-fluorinated isoquinolines with elevated caution because the fluorine substitution enhances dermal absorption rates, potentially bypassing standard barriers more effectively than non-fluorinated analogs.
Hazard Identification Matrix
| Hazard Class | GHS Code | Operational Implication |
| Acute Toxicity (Oral/Dermal) | H302 / H312 | High Bioavailability: The 8-fluoro substituent facilitates rapid membrane transport. Treat skin contact as a systemic exposure risk, not just a local burn. |
| Skin/Eye Corrosion | H315 / H319 | Chemical Burns: Hydrolysis of the C1-Cl bond can generate HCl upon contact with moisture in mucous membranes. |
| Respiratory Sensitization | H335 | Dust Aerosolization: Fine powders of fluorinated heterocycles are prone to static charge, increasing inhalation risk during weighing. |
Part 2: Personal Protective Equipment (PPE) Specifications
This section defines the barrier protection required.[1][2][3][4] These protocols are self-validating: if the outer barrier fails, the inner barrier provides immediate visual and chemical feedback.
Hand Protection: The "Double-Shell" Protocol
Standard nitrile gloves are insufficient for prolonged contact with halogenated heterocycles in organic solvents.
-
Primary Layer (Inner): 4 mil Nitrile (High dexterity).
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Sacrificial layer).
-
Rationale: Halogenated compounds can permeate thin nitrile in <15 minutes if dissolved in solvents like Dichloromethane (DCM). The air gap between two pairs of gloves creates a diffusion buffer.
Respiratory Protection
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Emergency Only): Full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges.
-
Note: N95 masks are ineffective against vapors and offer poor protection against sub-micron chemical dusts.
-
Ocular & Body Protection[4][5][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are not permitted due to the risk of airborne dust entering from the side or top.
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.
-
Why: Cotton absorbs liquids and holds them against the skin. Tyvek repels dust and minor splashes.
-
Part 3: Operational Protocols (Step-by-Step)
Workflow 1: Weighing & Transfer (The High-Risk Zone)
Static electricity often causes fluorinated powders to "jump," creating invisible aerosols.
-
Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to weighing.
-
The "Coffin" Method:
-
Pre-weigh a sealable vial (with cap) empty.
-
Add solid to the vial inside the source container's headspace or deep within the hood.
-
Cap the vial before removing it from the hood to check the weight on the balance.
-
Never transport an open spatula of 1-Chloro-8-fluoroisoquinoline across the lab bench.
-
-
Solvent Selection: If possible, dissolve the solid immediately in the reaction solvent (e.g., THF or Toluene) inside the hood to lock down the dust.
Workflow 2: Reaction Setup & Sampling
-
Glove Check: Inspect outer gloves for puckering or discoloration immediately after handling syringes.
-
Needle Hygiene: Do not recap needles. Use a dedicated sharps container inside the hood.
-
Quenching: Assume the reaction mixture contains unreacted 1-Chloro-8-fluoroisoquinoline. Quench with care; the hydrolysis of the chloro-group is exothermic and releases acid.
Part 4: Visualization & Decision Logic
Diagram 1: PPE Decision & Donning Logic
This workflow ensures no step is missed before handling the compound.
Caption: Decision tree for selecting appropriate engineering controls and PPE based on the physical state of the chemical.
Diagram 2: Spill Response Protocol
Immediate actions to take in the event of containment breach.
Caption: Logical flow for determining spill response severity and cleanup method.
Part 5: Disposal & Waste Management
Critical Rule: Do not mix halogenated isoquinolines with strong oxidizers or strong acids in the waste stream, as this can liberate toxic halogen gases.
| Waste Stream | Container Type | Labeling Requirement |
| Solid Waste | High-Density Polyethylene (HDPE) Wide-Mouth Jar | "Hazardous Waste: Solid, Toxic. Contains Halogenated Organics (1-Chloro-8-fluoroisoquinoline)." |
| Liquid Waste | Amber Glass or HDPE Carboy | "Halogenated Organic Solvents." Segregate from aqueous acidic waste. |
| Contaminated PPE | Clear Plastic Bag (Double Bagged) | "Contaminated Debris - Toxic." |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] [Link]
-
PubChem. (n.d.). Compound Summary: Isoquinoline Derivatives and GHS Classifications. National Library of Medicine. [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
